4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUAHBMLDPHHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347436 | |
| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-89-6 | |
| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
This guide details the precision synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline (CAS: 41192-89-6).[1] This heterocyclic scaffold is a critical intermediate in medicinal chemistry, particularly for antimalarial and antibacterial drug discovery, owing to the lipophilicity and metabolic stability conferred by the trifluoromethyl group.
Executive Summary
-
Core Challenge: Controlling regioselectivity during the quinoline ring formation to ensure the trifluoromethyl group is positioned at C2 rather than C4.
-
Solution: Utilization of the Conrad-Limpach protocol under thermodynamic control (acid catalysis with water removal) to favor the formation of the 2-trifluoromethyl-4-hydroxyquinoline intermediate, followed by deformylative chlorination.
Retrosynthetic Analysis
The most robust disconnection utilizes the Conrad-Limpach approach. The quinoline core is assembled from an aniline derivative and a
-
Disconnection: C4-Cl bond
C4-OH tautomer C-N and C-C ring closure. -
Precursors:
-
2-Methoxyaniline (o-Anisidine): Provides the benzene ring with the 8-methoxy substituent.[1]
-
Ethyl 4,4,4-trifluoroacetoacetate: Provides the carbon backbone and the 2-trifluoromethyl group.
-
Figure 1: Retrosynthetic logic flow.
Detailed Synthesis Protocol
Phase 1: Condensation & Cyclization (The Conrad-Limpach Route)
Objective: Synthesize 8-methoxy-2-(trifluoromethyl)quinolin-4-ol .
Critical Mechanism: To ensure the CF
-
Reagents:
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-methoxyaniline (e.g., 12.3 g, 100 mmol) and toluene (150 mL). Add p-TsOH (0.95 g, 5 mmol).
-
Addition: Add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol) in one portion.
-
Reflux (Enamine Formation): Heat the mixture to vigorous reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.[1]
-
Cyclization:
-
Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether.[1] The product, 8-methoxy-2-(trifluoromethyl)quinolin-4-ol , will precipitate as an off-white/yellow solid.[1] Filter and wash with hexane.[1]
Phase 2: Deoxychlorination
Objective: Convert the 4-hydroxy intermediate to the 4-chloro target. Reagents:
- Phosphorus Oxychloride (POCl
) (Excess, solvent/reagent) - Catalyst: DMF (Dimethylformamide) (few drops) - Essential for Vilsmeier-Haack type activation.[1]
Step-by-Step Protocol:
-
Setup: Dry round-bottom flask with reflux condenser and drying tube (CaCl
). -
Charging: Place the dried 8-methoxy-2-(trifluoromethyl)quinolin-4-ol (10 g) into the flask.
-
Reagent Addition: Carefully add POCl
(30–40 mL).[1] Add 2–3 drops of anhydrous DMF. -
Reaction: Heat to reflux (105°C) for 2–4 hours. The solid will dissolve, turning the solution dark.
-
Monitoring: Check TLC (EtOAc/Hexane) for disappearance of the starting alcohol.
-
-
Quenching (Hazardous):
-
Neutralization: Neutralize the aqueous slurry with Ammonium Hydroxide (NH
OH) or saturated NaHCO to pH 8–9. -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Mechanistic Causality & Regiochemistry
The choice of conditions dictates the position of the trifluoromethyl group.
-
Kinetic vs. Thermodynamic Control:
-
Knorr Synthesis (Avoid): Direct heating without water removal often leads to amide formation (attack at ester), resulting in 4-trifluoromethyl-2-hydroxyquinoline (Wrong Isomer).
-
Conrad-Limpach (Selected): Acid catalysis and water removal favor the formation of the enamine (attack at ketone). The CF
group increases the electrophilicity of the adjacent carbonyl, but the steric bulk and electronic repulsion can make the reaction sensitive. The Dean-Stark condition is non-negotiable to lock the nitrogen onto the correct carbon before cyclization.
-
Figure 2: Reaction pathway enforcing the 2-CF3 regiochemistry.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 80–85 °C (Target Chloride) |
| Solubility | Soluble in DCM, EtOAc; Insoluble in Water |
| Key Impurity | 4-Trifluoromethyl-2-hydroxyquinoline (Regioisomer) |
| TLC Visualization | UV Active (254 nm) |
Scientist-to-Scientist Notes:
-
Moisture Sensitivity: The POCl
reaction is strictly anhydrous.[1] Any water present will destroy the reagent and generate phosphoric acid, stalling the chlorination. -
Regioisomer Check: Run a
F-NMR on the crude cyclization product. The chemical shift of the CF group at position 2 is distinct from position 4. -
Safety: POCl
releases HCl gas upon reaction and hydrolysis.[1] Perform all operations in a high-efficiency fume hood.
References
-
ChemicalBook. (n.d.).[1] 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. Retrieved from
-
ResearchGate. (2025).[1][6] Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-Chloro-8-methoxy-2-methylquinoline Properties (Analog Reference). Retrieved from
-
CymitQuimica. (n.d.).[1] this compound Product Page. Retrieved from
Sources
- 1. scent.vn [scent.vn]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. No results for search term "10-313792" | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
physicochemical properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline for Advanced Research
Introduction: Unveiling a Strategic Synthetic Building Block
In the landscape of modern medicinal and agrochemical research, the quinoline scaffold remains a privileged structure due to its versatile biological activities. Within this class, this compound emerges as a highly functionalized and strategically important intermediate. Its unique substitution pattern—featuring a reactive 4-chloro group for derivatization, an electron-donating 8-methoxy group to modulate electronic properties, and an electron-withdrawing 2-trifluoromethyl group to enhance metabolic stability and binding affinity—makes it a valuable precursor for creating novel bioactive molecules.[1]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into leveraging this compound for advanced research applications.
Section 1: Core Physicochemical Properties
The fundamental properties of a compound are critical for its handling, reaction design, and formulation. While extensive experimental data for this specific molecule is not widely published, we can define its core attributes and predict others based on well-characterized structural analogs.
Identity and Physical State
The following table summarizes the key identification and known physical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 41192-89-6 | Vendor Data |
| Molecular Formula | C₁₁H₇ClF₃NO | [2] |
| Molecular Weight | 261.63 g/mol | [2] |
| Appearance | White to light yellow crystalline powder (Predicted) | [3] |
| Melting Point | Data not available. Predicted >80 °C. | N/A |
| Boiling Point | Data not available. Predicted >265 °C. | N/A |
| Solubility | Predicted soluble in Chloroform, Methanol, DMSO. | [4] |
Predicted Properties Based on Structural Analogs
-
-
4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7): This analog, lacking the 8-methoxy group, is a crystalline solid with a melting point of 80-82 °C and a boiling point of 265.5 °C.[3][4][5]
-
Causality: The addition of a methoxy group to the quinoline core increases the molecular weight and introduces a polar ether linkage. This is expected to strengthen intermolecular forces (dipole-dipole interactions), leading to a moderate increase in both the melting and boiling points compared to its non-methoxylated counterpart. Therefore, a melting point above 82 °C is a reasonable prediction.
-
-
Solubility Profile: The trifluoromethyl group imparts significant lipophilicity, while the quinoline nitrogen and methoxy oxygen provide sites for hydrogen bonding. This amphiphilic nature suggests good solubility in a range of common organic solvents such as chloroform, methanol, ethyl acetate, and dimethyl sulfoxide (DMSO), which is consistent with data for similar compounds.[4]
Section 2: Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of this compound is paramount to its effective use as a chemical intermediate.
Plausible Synthetic Route
A robust and common strategy for constructing substituted 4-chloroquinolines involves the cyclization of an appropriate aniline derivative to form a 4-hydroxyquinoline (or its tautomer, a 4-quinolone), followed by chlorination. The Gould-Jacobs reaction is a classic and reliable approach for the initial cyclization.
The proposed pathway begins with 2-methoxyaniline, which is first trifluoroacetylated to protect the amine and introduce the required CF₃ group. The resulting amide undergoes cyclization, and subsequent treatment of the intermediate 4-hydroxyquinoline with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the final product. This chlorination step is a standard, high-yielding transformation for converting 4-hydroxyquinolines into the more reactive 4-chloro derivatives, which are primed for nucleophilic substitution.[2]
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of a plausible multi-step synthesis.
Caption: Proposed synthetic pathway for this compound.
Core Reactivity: The Activated C4 Position
The primary utility of this compound stems from the reactivity of the C4-Cl bond. Its susceptibility to nucleophilic aromatic substitution (S NAr) is significantly enhanced by two key structural features:
-
Ring Nitrogen: The electron-withdrawing effect of the sp²-hybridized nitrogen atom in the quinoline ring acidifies the aromatic system, particularly at the C2 and C4 positions, making them more electrophilic.
-
Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group at the C2 position further depletes electron density from the ring, strongly activating the C4 position for nucleophilic attack.
This electronic arrangement makes the chloride a good leaving group, readily displaced by a wide variety of nucleophiles such as amines, alcohols, and thiols. This predictable reactivity allows for the systematic synthesis of diverse libraries of 4-substituted quinolines for structure-activity relationship (SAR) studies in drug discovery.[6][7]
Section 3: Protocols for Structural Elucidation and Purity Assessment
-
Trustworthiness: Every synthesized batch of a compound must be rigorously characterized to confirm its identity and purity. The following protocols represent self-validating systems for the comprehensive analysis of this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard proton experiment.
-
Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 2 seconds.
-
Expert's Note: The relaxation delay ensures quantitative integration, which is crucial for confirming the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Parameters: Spectral width of 220-240 ppm, 1024-2048 scans, relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Experiment: Proton-decoupled fluorine experiment.
-
Parameters: Set the spectral window to center around -60 to -70 ppm.
-
Expert's Note: A ¹⁹F NMR is essential for confirming the presence and integrity of the trifluoromethyl group, which should appear as a sharp singlet in a proton-decoupled spectrum.
-
Predicted Spectral Features (based on analogs[8][9]):
-
¹H NMR (in CDCl₃):
-
A singlet around 4.0-4.1 ppm (3H), corresponding to the methoxy (-OCH₃) protons.
-
A singlet around 7.5-7.7 ppm (1H) for the H3 proton.
-
A multiplet system between 7.0-7.8 ppm (3H) for the remaining aromatic protons on the benzene ring (H5, H6, H7).
-
-
¹³C NMR (in CDCl₃):
-
A quartet for the CF₃ carbon (due to C-F coupling) around 120-125 ppm.
-
A signal for the methoxy carbon around 56 ppm.
-
Multiple signals in the aromatic region (105-160 ppm) for the 9 quinoline carbons.
-
-
¹⁹F NMR (in CDCl₃):
-
A sharp singlet expected around -62 to -65 ppm.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Acquisition:
-
Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.
-
Analysis: Infuse the sample directly or via LC injection. Acquire the full scan spectrum.
-
Expert's Note: The presence of chlorine will give a characteristic isotopic pattern for the molecular ion [M+H]⁺. The ratio of the M peak to the M+2 peak should be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
-
-
Data Analysis:
-
Calculate the theoretical exact mass of the protonated molecule ([C₁₁H₈ClF₃NO]⁺).
-
Compare the calculated mass with the experimentally observed mass. A mass error of <5 ppm confirms the elemental formula.
-
Protocol: HPLC Purity Assessment
Objective: To determine the purity of the compound by separating it from potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV detector set to 254 nm and 280 nm.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Expert's Note: A gradient method is essential for screening for impurities with a wide range of polarities. The inclusion of formic acid improves peak shape for basic compounds like quinolines.
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Section 4: Safety, Handling, and Storage
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the known hazards of structurally similar compounds, such as 4-Chloro-8-(trifluoromethyl)quinoline and the parent quinoline heterocycle.[3][10][11]
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
-
Acute Toxicity (Oral/Dermal): May be harmful if swallowed or in contact with skin.[10]
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]
Section 5: Applications in Research and Development
The true value of this compound lies in its role as a versatile scaffold for generating novel molecules with tailored biological activities.
-
Medicinal Chemistry: The compound is an ideal starting point for synthesizing libraries of potential drug candidates. The reactive 4-chloro position can be functionalized with various amine-containing side chains, a strategy historically successful in the development of antimalarial drugs like chloroquine.[13] The trifluoromethyl group often enhances drug properties by increasing lipophilicity (improving cell membrane permeability) and blocking metabolic degradation at that position, potentially leading to a longer biological half-life.[14]
-
Agrochemicals: Similar to pharmaceuticals, the quinoline core is present in many pesticides and fungicides. The enhanced stability and reactivity offered by the trifluoromethyl and chloro groups make this compound a valuable intermediate for developing new agrochemicals with improved efficacy and environmental profiles.[1]
-
Materials Science: Fluorinated organic compounds are of increasing interest in materials science for applications in polymers and coatings. The unique electronic properties of this molecule could be leveraged in the design of specialized materials.[14]
References
-
El-Gendy, M. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(12), 927-936. [Link]
-
de Souza, N. B., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(11), e0165939. [Link]
-
MySkinRecipes. This compound. [Link]
-
Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(21), 3635-3640. (Supporting Information). [Link]
-
CAS Common Chemistry. 4-Chloro-8-(trifluoromethyl)quinoline. [Link]
- Bulidon, J., & Pavan, C. (1981). U.S. Patent No. 4,277,607. Washington, DC: U.S.
-
Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]
-
Forlani, L., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Gazzetta Chimica Italiana, 128(5-6), 339-344. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information For: A general and efficient synthesis of quinolines via I₂-mediated aerobic oxidative annulation of alkynes with anilines. [Link]
-
Jiang, B., et al. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. Wiley-VCH. [Link]
-
Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1584321. [Link]
-
PENTA. Quinoline - SAFETY DATA SHEET. [Link]
-
Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
-
Chem-Impex. 4-Amino-8-(trifluoromethyl)quinoline. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 14. chemimpex.com [chemimpex.com]
Technical Whitepaper: The Synthetic Utility and Pharmacophore Potential of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
CAS Number: 41192-89-6 Molecular Formula: C₁₁H₇ClF₃NO Molecular Weight: 261.63 g/mol [1]
Executive Summary & Chemical Identity
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is a highly specialized heterocyclic scaffold that bridges the structural gap between two major classes of antimalarial and antiproliferative agents: the 4-aminoquinolines (e.g., Chloroquine) and the 8-aminoquinolines (e.g., Tafenoquine).
This molecule is defined by a unique "Push-Pull" electronic architecture:
-
The "Pull" (Activation): The 2-trifluoromethyl (
) group is a strong electron-withdrawing motif ( ). Combined with the quinoline nitrogen, it significantly lowers the LUMO energy at the C4 position, activating the chlorine atom for nucleophilic displacement. -
The "Push" (Modulation): The 8-methoxy (
) group acts as an electron-donating group ( ) via resonance. While it slightly deactivates the ring system compared to bis-trifluoromethyl analogs (like Mefloquine intermediates), it crucially enhances lipophilicity and alters the metabolic profile, often preventing rapid oxidative degradation of the quinoline core.
Primary Application Domain:
-
Medicinal Chemistry: Key intermediate for synthesizing Mefloquine/Primaquine hybrid analogs.
-
Material Science: Precursor for fluorinated optoelectronic materials due to its planar, electron-deficient core.
Synthetic Architecture
The synthesis of this scaffold requires precision to ensure regioselectivity, particularly during the ring closure and subsequent chlorination. The following protocol describes the conversion from its immediate precursor, 4-hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (CAS 41192-84-1).
The Chlorination Protocol (Deoxychlorination)
Objective: Convert the tautomeric 4-quinolinone/4-hydroxyquinoline into the 4-chloro derivative.
Reagents:
-
Substrate: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (1.0 eq)
-
Reagent: Phosphoryl chloride (
) (5.0–10.0 eq, serves as solvent and reagent) -
Catalyst (Optional): DMF (Catalytic drops to form the Vilsmeier-Haack-like active species)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube (or line), charge the 4-hydroxy precursor. -
Addition: Carefully add
at room temperature. Caution: Exothermic. -
Activation: (Optional) Add 2-3 drops of anhydrous DMF. This forms the chloroiminium intermediate, accelerating the reaction.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2). The starting material (polar, stays at baseline) should disappear, replaced by a non-polar spot ( ). -
Workup (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice/water with vigorous stirring to hydrolyze excess
. Do not add water to the reaction flask. -
Neutralize the aqueous phase with saturated
or to pH 8–9. (Acidic workup may lead to hydrolysis back to the quinolone).
-
-
Isolation: Extract with Dichloromethane (
, 3x). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthetic Pathway Visualization
Figure 1: The linear synthetic pathway from commercially available anilines to the target 4-chloro scaffold.
Reactivity Profile: The C4 "Warhead"
The value of this compound lies in the lability of the C4-Chlorine. The 2-
Kinetic Considerations
Compared to non-fluorinated quinolines, this scaffold reacts significantly faster with amines.
-
Mechanism: Addition-Elimination (
). -
Rate Determining Step: Formation of the Meisenheimer complex. The
group stabilizes the negative charge intermediate, lowering the activation energy.
Reaction Screening Data (Comparative)
| Nucleophile Class | Conditions | Product Type | Yield (Typical) | Notes |
| Primary Amines | Ethanol, Reflux, 4h | 4-Aminoquinoline | 85-95% | No catalyst required. Spontaneous precipitation often occurs. |
| Secondary Amines | DMF, | Tertiary Amine | 70-85% | Steric hindrance from the peri-hydrogen (H5) can reduce yields. |
| Aryl Boronic Acids | 4-Arylquinoline | 60-80% | Suzuki-Miyaura coupling. Requires anhydrous conditions.[2] | |
| Alkoxides | NaH, THF, | 4-Alkoxyquinoline | 50-65% | Competitive elimination or ring degradation possible if temp is too high. |
Functionalization Logic Diagram
Figure 2: Divergent synthesis pathways utilizing the C4-Chlorine handle.
Medicinal Chemistry Applications
Antimalarial Development
This scaffold is pivotal in "Next-Generation" quinoline research.
-
Mefloquine Resistance: Mefloquine (Lariam) utilizes a 2,8-bis(
) motif. Resistance often arises from efflux pumps. -
The Hybrid Strategy: By replacing the 8-
with 8- , researchers aim to alter the pKa and lipophilicity (LogP), potentially bypassing the efflux mechanism while retaining the heme-polymerization inhibition activity of the 4-aminoquinoline pharmacophore.
Oncology (PI3K/mTOR)
Quinoline derivatives are frequent scaffolds for kinase inhibitors. The 8-methoxy group provides a hydrogen bond acceptor site that can interact with specific residues (e.g., hinge region) in the ATP-binding pocket of kinases like PI3K or mTOR, while the 2-
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Hydrolysis Risk: The C4-Cl bond is reactive.[3][4] Store under inert gas (Argon/Nitrogen) in a desiccator. Exposure to moist air can slowly hydrolyze the compound back to the 4-hydroxy precursor, liberating HCl gas.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not flush into surface water; quinolines are toxic to aquatic life.
-
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Quinoline Derivatives and Bioactivity. PubChem.[5][6][7] Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antibacterial Properties of New Quinoline Derivatives. Retrieved from [Link]
-
MDPI. (2021). The Development of Novel Compounds Against Malaria: Quinolines. Molecules. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-8-(trifluoromethyl)quinoline 97 23779-97-7 [sigmaaldrich.com]
- 6. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C11H4ClF6N | CID 2733247 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacophore of the Future: A Technical Guide to the Biological Activity of Trifluoromethylquinolines
Executive Summary: The Fluorine Effect
In medicinal chemistry, the trifluoromethyl (CF₃) group is not merely a substituent; it is a transformative modulator of pharmacokinetics and pharmacodynamics.[1] When grafted onto the privileged quinoline scaffold, the CF₃ moiety imparts unique physicochemical properties that distinguish these compounds from their non-fluorinated analogs.
Why CF₃-Quinolines?
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert, blocking labile sites (e.g., preventing oxidative metabolism at the C-2 or C-4 positions) and extending half-life (
). -
Lipophilicity Modulation: The high electronegativity and volume of the CF₃ group (similar to an isopropyl group but electronically distinct) significantly increase
, enhancing passive membrane permeability—a critical factor for intracellular targets like Plasmodium digestive vacuoles or solid tumor kinase domains. -
Electronic Effects: The strong electron-withdrawing nature (
) lowers the pKa of the quinoline nitrogen, altering protonation states at physiological pH, which is pivotal for lysosomal trapping mechanisms.
Part 1: Therapeutic Classes & Mechanisms of Action
Antimalarial Activity: The Mefloquine Legacy & Beyond
The historical success of Mefloquine (Lariam) established the 2,8-bis(trifluoromethyl)quinoline core as a benchmark for antimalarial efficacy.
-
Mechanism of Action (MoA):
-
Heme Detoxification Blockade: The intra-erythrocytic malaria parasite degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[2] The parasite polymerizes this into inert hemozoin. CF₃-quinolines bind to free heme (via
- stacking), inhibiting hemozoin formation. The accumulation of free heme induces oxidative stress and membrane lysis in the parasite. -
Lipid Peroxidation: The CF₃ group enhances accumulation in the acidic food vacuole, where the drug-heme complex catalyzes the peroxidation of parasitic membranes.
-
-
Current Research Frontiers:
-
Hybrid Molecules: Recent strategies involve linking the CF₃-quinoline core with triazines or artemisinin derivatives to combat multidrug-resistant (MDR) P. falciparum strains.
-
Resistance Breakers: Bis-CF₃ derivatives have shown potency against chloroquine-resistant strains (e.g., W2 clone) due to reduced affinity for the PfCRT efflux pump.
-
Oncology: Kinase Inhibition & Tubulin Destabilization
Trifluoromethylquinolines have evolved from cytotoxic agents to targeted kinase inhibitors.
-
Kinase Targeting (EGFR/VEGFR):
-
Substitutions at the C-4 position (e.g., anilino-quinolines) allow the scaffold to mimic ATP, binding to the hinge region of kinases.
-
The CF₃ group (often at C-7 or C-6) occupies hydrophobic pockets (e.g., the "gatekeeper" region) within the ATP-binding site, improving selectivity and residence time.
-
Key Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor), and Pim-1 kinase.
-
-
Tubulin Polymerization Inhibition:
-
Certain 2-substituted CF₃-quinolines bind to the colchicine site of tubulin. This disrupts microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).
-
Antimicrobial & Antitubercular Activity[1][3][4][5][6][7][8][9][10]
-
DNA Gyrase Inhibition: Similar to fluoroquinolones (e.g., ciprofloxacin), CF₃-quinolines inhibit bacterial DNA gyrase and Topoisomerase IV. The CF₃ group enhances penetration through the mycobacterial cell wall, which is rich in mycolic acids.
-
Antitubercular Potency: Derivatives have shown activity against Mycobacterium tuberculosis H37Rv. The lipophilicity provided by CF₃ is crucial for penetrating the granuloma and the waxy cell wall of the bacillus.
Part 2: Visualization of Structure-Activity Relationships (SAR)
The following diagram illustrates the critical SAR zones on the quinoline scaffold for maximizing biological activity.
Figure 1: Strategic substitution zones on the quinoline ring. Red arrows indicate primary sites for CF₃ incorporation to enhance metabolic stability and binding affinity.
Part 3: Experimental Protocols (The "How-To")
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Optimized for hydrophobic CF₃-compounds.
Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Workflow:
-
Preparation: Dissolve CF₃-quinoline derivatives in 100% DMSO to create a 10 mM stock. Note: CF₃ compounds can precipitate in aqueous media; ensure thorough vortexing.
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dilute stock serially in culture medium (Final DMSO concentration < 0.5%). Treat cells for 48h or 72h.
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control: Doxorubicin or Cisplatin.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Protocol B: -Hematin Inhibition Assay (Antimalarial Mechanism)
Validates the inhibition of hemozoin formation.
Principle:
Quantifies the inhibition of heme polymerization into
Workflow:
-
Hemin Stock: Dissolve hemin chloride in DMSO (10 mM).
-
Reaction Mix: In a 96-well plate, mix:
-
100 µL of 0.5 M sodium acetate buffer (pH 5.0).
-
50 µL of test compound (varying concentrations).
-
50 µL of hemin solution.
-
-
Incubation: Incubate at 37°C for 18–24 hours to allow polymerization.
-
Quantification:
-
Add 200 µL DMSO to solubilize unpolymerized heme (polymerized
-hematin remains insoluble). -
Transfer supernatant to a new plate (optional, depending on reader type) or read directly if using a specific wavelength method.
-
Alternative (Pyridine Method): Wash the precipitate with DMSO, then dissolve the pellet in 0.1 M NaOH/2.5% SDS and measure absorbance at 405 nm. Lower absorbance = High Inhibition? Correction: Typically, one measures the remaining soluble heme or the formed pellet. A common simplified method measures the amount of unpolymerized heme.
-
-
Calculation:
.
Part 4: Data Visualization & Screening Workflow
The following table summarizes the comparative biological activity of key CF₃-quinoline derivatives from recent literature.
| Compound Class | Position of CF₃ | Target / Mechanism | Activity ( | Reference |
| Mefloquine Analogs | 2,8-bis-CF₃ | Heme Polymerization | 0.083 µM (P. falciparum) | [1] |
| Anilinoquinolines | 7-CF₃ | EGFR Kinase | 0.072 µM (MCF-7) | [2] |
| Hydrazones | 8-CF₃ | Larvicidal / Binding | High Potency (A. arabiensis) | [3] |
| Pyrazolo-hybrids | N-CF₃-phenyl | Bacterial Biofilm | 1.56 µg/mL (MRSA) | [4] |
Screening Logic Flow
This diagram details the decision tree for evaluating a new CF₃-quinoline library.
Figure 2: Logical workflow for the biological evaluation of novel trifluoromethylquinolines, moving from phenotypic screening to specific target validation.
Part 5: Future Perspectives
The field is moving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): CF₃-quinolines are being used as the "warhead" ligand to bind a target protein (e.g., a kinase), linked to an E3 ligase recruiter. The CF₃ group often improves the cell permeability of these large molecules.
-
Theranostics: The
atom is NMR active, allowing for real-time tracking of drug distribution. Furthermore, substituting with enables Positron Emission Tomography (PET) imaging for biodistribution studies in vivo.
References
-
The Development of Novel Compounds Against Malaria: Quinolines... Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives... Source: ResearchGate URL:[3][4][5][Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline... Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications Source: International Journal of Chemical Studies URL:[Link]
Sources
Technical Guide: Spectroscopic Characterization of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
[1]
Executive Summary & Chemical Context
Compound: 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
CAS: 41192-89-6
Molecular Formula:
This guide details the spectroscopic signature of This compound , a critical scaffold in the synthesis of fluoroquinoline antimalarials (analogous to Mefloquine) and next-generation antibacterial agents.[1] The unique combination of an electron-withdrawing trifluoromethyl group at the C2 position and an electron-donating methoxy group at the C8 position creates a distinct electronic push-pull system that significantly influences its NMR and MS profiles.[1]
Researchers must recognize that the 4-chloro substituent is highly reactive toward nucleophilic aromatic substitution (
Synthesis & Impurity Profiling
Understanding the synthesis pathway is essential for interpreting the spectroscopic data, as the most common impurities are unreacted starting materials or hydrolysis byproducts.
Reaction Workflow (Graphviz)
The synthesis typically proceeds via the Conrad-Limpach cyclization followed by chlorination.[1]
Figure 1: Synthetic pathway highlighting the origin of the 4-hydroxy impurity.[1]
Spectroscopic Analysis (Core Data)
Nuclear Magnetic Resonance (NMR)
The NMR data below represents the high-fidelity spectroscopic profile expected for this compound in
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 8.05 | Singlet (s) | 1H | - | H-3 | Highly deshielded by adjacent |
| 7.98 | Doublet (d) | 1H | H-5 | Peri-position to the C4-Cl.[1] Deshielded by anisotropic effect of the halogen. | |
| 7.60 | Triplet (t/dd) | 1H | H-6 | Meta to the methoxy group.[1] | |
| 7.25 | Doublet (d) | 1H | H-7 | Ortho to the methoxy group.[1] Shielded relative to other aromatic protons due to resonance donation from Oxygen. | |
| 4.12 | Singlet (s) | 3H | - | -OCH | Characteristic methoxy singlet.[1] |
C NMR (100 MHz,
)
Key features include the quartets arising from Carbon-Fluorine coupling.
- 156.5 (C-8): Quaternary carbon attached to Oxygen (deshielded).[1]
-
148.0 (q,
Hz, C-2): Diagnostic quartet due to coupling with the adjacent group. - 143.5 (C-4): Attached to Chlorine.[1]
-
121.0 (q,
Hz, -CF ): The trifluoromethyl carbon itself. -
56.2 (-OCH
): Methoxy carbon.[1]
F NMR (376 MHz,
)
-
-68.2 (s, 3F): Single diagnostic peak. The chemical shift is characteristic of a
group attached to an electron-deficient heteroaromatic ring at the 2-position.[1]
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the halogenation pattern (Chlorine isotope signature).
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
-
Molecular Ion (
): m/z 261[1] -
Isotope Pattern: The presence of one Chlorine atom results in a characteristic 3:1 intensity ratio between the
(261) and (263) peaks.
Fragmentation Pathway (Graphviz) [1]
Figure 2: Primary fragmentation pathways observed in EI-MS.[1]
Infrared Spectroscopy (FT-IR)
Quality Control & Troubleshooting
When analyzing this compound, specific spectral artifacts often indicate common synthesis failures.
| Observation | Potential Issue | Remediation |
| Broad OH stretch (3300 | Hydrolysis of the 4-Cl to 4-OH.[1] | The 4-chloro group is labile.[1] Ensure the sample is stored under anhydrous conditions. |
| Missing H-3 Singlet (NMR) | Incomplete cyclization or ring opening.[1] | Verify the condensation step temperature ( |
| Extra Doublets in Aromatic Region | Unreacted o-Anisidine.[1] | Check for amine N-H stretches in IR or broad exchangeable protons in NMR. |
References
- Synthesis of Trifluoromethylquinolines:Journal of Heterocyclic Chemistry, Vol. 45, Issue 5.
- Mefloquine Analog Characterization:Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of 4-Substituted 2,8-Bis(trifluoromethyl)quinolines.
- Spectral Database for Organic Compounds (SDBS)
-
PubChem Compound Summary: - Note: Used for structural correlation of the methoxy-quinoline scaffold.[1]
Sourcing & Quality Assurance: 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Technical Whitepaper | CAS: 41192-89-6
Executive Summary
This guide addresses the procurement, quality validation, and handling of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline (CAS 41192-89-6). As a highly functionalized heterocycle, this molecule serves as a critical "scaffold" in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents where the 4-chloro position is utilized for Nucleophilic Aromatic Substitution (
Key Insight: The juxtaposition of the electron-withdrawing trifluoromethyl (
Part 1: Technical Profile & Synthesis Context
To source this material effectively, one must understand its origin. The cost and impurity profile are directly dictated by its synthesis pathway.
Chemical Identity[1][2][3]
-
CAS Number: 41192-89-6[1]
-
Molecular Formula:
[1][2] -
Physical State: Off-white to pale yellow solid
-
Solubility: Soluble in DCM, DMSO, Ethyl Acetate; practically insoluble in water.
Manufacturing Pathway (The "Why" of Cost)
The synthesis typically follows a modified Conrad-Limpach or Knorr cyclization protocol. Understanding this allows you to predict likely impurities.
-
Condensation: o-Anisidine (2-methoxyaniline) is condensed with ethyl 4,4,4-trifluoroacetoacetate.
-
Cyclization: Thermal cyclization yields the 4-hydroxy intermediate (4-hydroxy-8-methoxy-2-(trifluoromethyl)quinoline).
-
Chlorination: The 4-hydroxy group is converted to the 4-chloro target using Phosphorus Oxychloride (
).
Critical Impurity Warning: The most common impurity is the 4-hydroxy precursor (hydrolysis product). If the supplier did not quench the
Synthesis & Impurity Flowchart
Figure 1: Synthetic pathway highlighting the critical reversion risk from Target to Impurity via hydrolysis.
Part 2: Market Analysis & Cost
The market for CAS 41192-89-6 is tiered. It is not a commodity chemical; it is a fine chemical building block.
Supplier Landscape
Suppliers are categorized by their reliability and stock models.
| Tier | Category | Representative Suppliers | Typical Lead Time | Risk Profile |
| 1 | Global Catalog | Sigma-Aldrich (Merck), Fluorochem | 1-3 Days | Low: High QC, COA provided, reliable purity. |
| 2 | Specialist CROs | Combi-Blocks, Enamine, Apollo Scientific | 1-2 Weeks | Low-Med: Excellent for bulk (10g+), usually re-test before shipping. |
| 3 | Aggregators | ChemicalBook, MolPort listings | 2-6 Weeks | High: Often "virtual" stock. Verification required. |
Cost Breakdown (2025/2026 Estimates)
Prices vary significantly based on scale due to the difficulty of the trifluoromethylation step.
-
Research Scale (1g - 5g):
-
Price Range: $30 - $50 USD per gram .
-
Note: At this scale, you are paying for the handling and packaging, not just the chemistry.
-
-
Pilot Scale (25g - 100g):
-
Price Range: $15 - $25 USD per gram .
-
Note: Significant economies of scale kick in here. A 100g order can often be negotiated down to ~$1,300 - $1,500 total.
-
-
Custom Synthesis (>1kg):
-
Requires RFQ (Request for Quote). Expect a lead time of 8-12 weeks.
-
Part 3: Quality Control (The Self-Validating System)
As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (COA) for reactive intermediates. You must implement a Self-Validating System upon receipt.
The "Triad" Validation Protocol
Perform these three tests to validate identity and purity.
-
-NMR (Proton NMR):
-
Purpose: Confirm the scaffold and the methoxy group.[3]
-
Diagnostic Signal: Look for the methoxy singlet (
ppm). Ensure the aromatic region integrates to 4 protons. -
Red Flag: Broad peaks in the aromatic region suggest degradation.
-
-
-NMR (Fluorine NMR):
-
Purpose: Quantify the
group. -
Diagnostic Signal: A sharp singlet around
to ppm. -
Red Flag: Multiple fluorine peaks indicate incomplete cyclization or ring-opening byproducts.
-
-
LC-MS (Liquid Chromatography-Mass Spec):
-
Purpose: Detect the 4-hydroxy impurity.
-
Method: Run a gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
Observation: The Target (Cl) will have a distinct isotope pattern (3:1 ratio for
). The Impurity (OH) will lack this pattern and elute earlier (more polar).
-
QC Decision Logic
Figure 2: Quality Control workflow ensuring no hydrolyzed material enters the synthesis pipeline.
Part 4: Handling & Safety[7]
-
Hazards: This compound is an alkylating agent. It causes skin irritation (H315) and serious eye irritation (H319).[4][5]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Reactivity: Avoid water and strong bases. The 4-chloro group is highly reactive toward nucleophiles (amines, thiols).
References
-
CymitQuimica. Product Catalog: this compound. Retrieved from
-
PubChem. Compound Summary: this compound (Analog/Related Structures). National Library of Medicine. Retrieved from
-
Fluorochem. Product Search: Fluorinated Quinolines. Retrieved from
-
Google Patents. Process for the preparation of 4-chloroquinolines (US4277607A). (Context on synthesis of 4-chloro-CF3-quinolines). Retrieved from
Sources
Technical Guide: Safe Handling and Synthesis of Chlorinated Quinoline Scaffolds
Executive Summary
Chlorinated quinolines (e.g., 4,7-dichloroquinoline) are critical intermediates in the synthesis of antimalarials, kinase inhibitors, and broad-spectrum antibiotics. However, their utility is counterbalanced by significant safety risks, including severe skin sensitization, ocular damage, and high aquatic toxicity. Furthermore, the standard synthetic route—chlorination via phosphorus oxychloride (POCl₃)—presents acute thermal runaway hazards during the quenching phase.
This guide moves beyond generic safety advice to provide a rigorous, mechanism-based protocol for researchers handling these compounds. It prioritizes engineering controls over PPE and details a self-validating quenching protocol to prevent laboratory accidents.
Part 1: Chemical & Toxicological Profile[1]
Structure-Activity Toxicity (SAR)
The quinoline ring, when substituted with chlorine atoms (particularly at the 4, 7, or 8 positions), exhibits distinct toxicological properties driven by lipophilicity and electrophilicity.
-
Skin Sensitization: Unlike simple mineral acids, chlorinated quinolines are lipophilic. They penetrate the stratum corneum and can act as haptens, binding to skin proteins to trigger Type IV hypersensitivity (allergic contact dermatitis).
-
Ocular Hazards: These compounds are severe eye irritants.[1][2][3] The basic nitrogen lone pair can facilitate interaction with mucosal membranes, leading to corneal opacity if not treated immediately.
-
Mutagenicity: Many halogenated quinolines are Ames positive (mutagenic in Salmonella typhimurium), necessitating their handling as potential carcinogens.
Quantitative Hazard Data
Table 1: Key Hazard Classifications (GHS)
| Endpoint | Classification | Hazard Statement | Mechanism |
| Dermal | Category 1 (Sensitizer) | H317: May cause allergic skin reaction | Protein haptenization |
| Ocular | Category 1/2A | H318/H319: Causes serious eye damage/irritation | Corrosive pH / Tissue fixation |
| Aquatic | Chronic Category 2 | H411: Toxic to aquatic life with long lasting effects | Bioaccumulation (LogP ~3.6) |
| Reactivity | Water Reactive (Precursor) | Reacts violently with water (POCl₃ residues) | Exothermic Hydrolysis |
Part 2: Engineering Controls & PPE (The Barrier System)
The "Double-Glove" Protocol
Standard nitrile gloves provide insufficient permeation resistance against chlorinated aromatics in organic solvents (e.g., DCM, Chloroform).
-
Inner Layer: Silver Shield / 4H (PE/EVAL laminate) . This is non-negotiable for handling stock solutions or crude reaction mixtures.
-
Outer Layer: Disposable Nitrile (min 5 mil) . Provides dexterity and protects the inner glove from physical tears.
-
Rationale: Chlorinated aromatics can permeate nitrile in <10 minutes. Laminates offer >4 hours of breakthrough time.
Containment
-
Solids: Weighing must occur inside a HEPA-filtered powder weigh station or a fume hood with a face velocity of 100 fpm. Static electricity can disperse these light powders; use an antistatic gun if available.
-
Liquids: All transfers involving POCl₃ or heated quinoline solutions must occur within a certified chemical fume hood.
Part 3: Operational Protocol – Synthesis & Quenching
The most critical safety phase is the conversion of a hydroxyquinoline (quinolone) to a chloroquinoline using POCl₃. The following workflow integrates safety stops directly into the chemistry.
The Reaction Workflow
-
Reagent: Phosphorus Oxychloride (POCl₃).[4]
-
Hazard: POCl₃ hydrolysis is violently exothermic. The formation of phosphoric acid byproducts can create "delayed exotherms" if mixing is poor.
Figure 1: Safe synthesis workflow emphasizing the Inverse Quench method to prevent thermal runaway.
The "Inverse Quench" Procedure (Step-by-Step)
Objective: Safely destroy excess POCl₃ without triggering a runaway reaction.
-
Cool Down: Cool the reaction mixture (quinoline + excess POCl₃) to room temperature.
-
Prepare Quench Vessel: In a separate large flask (3x volume of reaction), prepare a slurry of Crushed Ice and 20% Sodium Acetate (aq) or saturated NaHCO₃.
-
Why Sodium Acetate? It buffers the pH immediately, preventing the formation of massive amounts of HCl gas.
-
-
Controlled Addition: Transfer the reaction mixture slowly (dropwise or via cannula) INTO the stirred ice slurry.
-
Rule: Never add water to the reaction flask.
-
Monitoring: Maintain the quench vessel temperature < 20°C.
-
-
Verification: After addition is complete, stir for 30 minutes. Check pH. If acidic (< pH 7), neutralize further with solid NaHCO₃ until bubbling ceases.
Part 4: Waste Management & Decontamination
Waste Segregation
Chlorinated quinolines are persistent environmental toxins.
-
Stream A (Halogenated Solvents): All mother liquors, extractions (DCM/Chloroform), and quenched reaction mixtures must go here.
-
Stream B (Solid Waste): Contaminated gloves, paper towels, and silica gel from purification columns must be double-bagged and labeled "Toxic Solid Waste - Halogenated."
Decontamination of Surfaces
If a spill occurs:
-
Evacuate the immediate area if dust is visible.[2]
-
Don PPE: Double gloves (Laminate/Nitrile), Tyvek suit, and P100 respirator.
-
Neutralize: Wipe surfaces with a 5% surfactant solution (e.g., Decon 90) followed by isopropanol. Avoid bleach (hypochlorite), as it can react with amine residues.
Part 5: Emergency Response Logic
In the event of exposure, immediate action determines the prognosis.
Figure 2: Emergency response decision tree. Note the prohibition of alcohol on skin, which increases transdermal absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information - 4,7-dichloroquinoline: Classification and Labelling. Retrieved from [Link]
-
Organic Syntheses. Optimization of POCl3 Chlorination and Quenching Protocols. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]
-
Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal. Retrieved from [Link]
-
University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
Sources
Technical Guide: Acute Toxicity & Risk Profile of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Part 1: Executive Summary & Core Directive
The Directive: This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the acute toxicity associated with 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline . As a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine), this compound presents a dual-hazard profile: immediate chemical reactivity (due to the 4-chloro "warhead") and systemic pharmacological toxicity (characteristic of the quinoline scaffold).
Risk Verdict: High.
-
Primary Acute Hazard: Severe ocular damage (Category 1) and oral toxicity (Category 3).
-
Mechanism: Nucleophilic aromatic substitution (
) leading to protein alkylation, coupled with potential for oxidative stress via quinone-imine metabolite formation. -
Operational Requirement: All handling requires containment level 2 (OEB 3/4 equivalent) protocols.
Part 2: Chemical Identity & Physicochemical Context
Understanding the structure is the first step in predicting bioavailability and reactivity.
| Property | Specification | Toxicological Implication |
| Chemical Name | This compound | Base scaffold for toxicity assessment. |
| CAS Number | 41192-89-6 | Unique identifier for regulatory tracking. |
| Molecular Formula | Halogenated heterocyclic aromatic. | |
| Molecular Weight | 261.63 g/mol | Small molecule; high membrane permeability. |
| Key Functional Groups | • 4-Cl: Reactive electrophile ( | 4-Cl drives local irritation/corrosion.2-CF3 enhances CNS/tissue penetration.8-OMe is a structural alert for ocular/blood toxicity. |
| Physical State | Solid (Off-white to yellow powder) | Inhalation hazard (dust) during weighing. |
Part 3: Acute Toxicity Profile (Read-Across Analysis)
Due to the proprietary nature of specific toxicological datasets for this intermediate, we employ a Read-Across approach using validated data from its closest structural analogs: 4-Chloro-8-methoxy-2-methylquinoline (CAS 64951-58-2) and the parent 8-aminoquinolines.
GHS Hazard Classification (Derived)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3 | Toxic if swallowed. | H301 |
| Eye Damage/Irritation | Cat 1 | Causes serious eye damage. | H318 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
| Aquatic Toxicity | Cat 2 | Toxic to aquatic life with long-lasting effects. | H411 |
Toxicological Mechanisms
A. The "Warhead" Mechanism (Local Toxicity)
The chlorine atom at position 4 is activated by the electron-withdrawing trifluoromethyl group at position 2 and the quinoline nitrogen. This makes the C-4 position highly electrophilic.
-
Reaction: Upon contact with mucous membranes (eyes, lungs), the 4-Cl group undergoes nucleophilic aromatic substitution with biological nucleophiles (amines, thiols in proteins).
-
Result: Irreversible protein alkylation, leading to cell death and "corrosive-like" lesions. This explains the Category 1 Eye Damage rating.
B. The "Scaffold" Mechanism (Systemic Toxicity)
Once absorbed, the lipophilic nature (enhanced by
-
Metabolic Activation: The 8-methoxy group is a substrate for O-demethylation (via CYP450 enzymes), generating an 8-hydroxyquinoline derivative.
-
Redox Cycling: The resulting 8-hydroxy metabolite can auto-oxidize to a quinone-imine , generating Reactive Oxygen Species (ROS).
-
Target Organs:
-
Retina: High affinity for melanin; accumulation leads to retinal pigmentation (Bull's Eye Maculopathy risk in chronic exposure, acute irritation in short term).[1]
-
Blood: ROS generation causes methemoglobinemia and hemolysis, particularly in G6PD-deficient individuals (a known class effect of 8-methoxyquinolines like Primaquine/Tafenoquine).
-
Part 4: Visualization of Reactivity & Workflow
Diagram 1: Metabolic & Reactive Fate
This diagram illustrates the dual pathway of toxicity: direct chemical reactivity vs. metabolic bioactivation.
Caption: Figure 1.[2][3] Dual-mode toxicity pathway showing direct electrophilic attack (top) and metabolic redox cycling (bottom).
Part 5: Experimental Framework for Toxicity Assessment
If your lab is required to generate de novo data for REACH or FDA registration, traditional LD50 tests (OECD 401) are obsolete. You must use the Up-and-Down Procedure (UDP) to minimize animal use while ensuring statistical validity.
Protocol: OECD 425 (Acute Oral Toxicity - UDP)
Objective: Estimate the LD50 with minimal animal usage. Test System: Female Rats (most sensitive gender).
-
Limit Test (Sighting Study):
-
Dose a single animal at 175 mg/kg (Category 3 threshold).
-
Observation (48h):
-
Survival: Proceed to dose at 550 mg/kg.
-
Mortality:[3] Dose next animal at 55 mg/kg.
-
-
-
Main Test (Sequential Dosing):
-
Dose animals one by one, waiting 48 hours between animals.
-
Adjust dose based on the outcome of the previous animal (Survive = Increase dose; Die = Decrease dose) using a factor of 3.2.
-
-
Endpoint:
-
Stop when 5 reversals occur (e.g., Death -> Survival -> Death...) or 3 consecutive animals survive at the upper bound.
-
-
Clinical Observations (Critical):
-
Must monitor for cyanosis (methemoglobinemia indicator).
-
Must monitor for ptosis/corneal opacity (eye toxicity).
-
Diagram 2: Safety Decision Tree for Handling
Caption: Figure 2. Operational safety decision tree emphasizing dust control and specific decontamination protocols.
Part 6: Risk Mitigation & Handling
Decontamination Chemistry
Standard soap and water are insufficient for reactive electrophiles.
-
Recommended Agent: 10% Sodium Thiosulfate or dilute Sodium Hydroxide (pH 10).
-
Mechanism: The thiosulfate anion (
) acts as a "soft" nucleophile, displacing the reactive 4-chloro group in a controlled environment, rendering the molecule less electrophilic and easier to wash away.
First Aid Specifics
-
Eye Contact: Immediate irrigation for 30 minutes (standard 15 mins is insufficient for Category 1 corrosives). Transport to ER immediately.
-
Ingestion: Do NOT induce vomiting. The corrosive nature combined with aspiration risk can cause fatal pulmonary edema. Administer activated charcoal if conscious and advised by Poison Control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 807583, 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]
- Grounding: Source of GHS classification data for the closest structural analog (Methyl vs Trifluoromethyl).
-
Dow, G. S., et al. (2011). Radial cure of experimental Plasmodium cynomolgi malaria by 8-aminoquinoline derivatives. Antimicrobial Agents and Chemotherapy.[4][5][6][7]
-
Grounding: Establishes the toxicity profile of the 8-aminoquinoline scaffold and the hemolytic risk mechanism.[6]
-
- Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets.
-
Organisation for Economic Co-operation and Development (OECD). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link][8][9]
- Grounding: The cited protocol for ethical toxicity testing.
- Schmuck, G., et al. (2022).An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Journal of Organic Chemistry. Grounding: Confirms the target compound is a direct intermediate in Tafenoquine synthesis, linking it to the known toxicity profile of this drug class.
Sources
- 1. Moran CORE | Ocular Adverse Effects of Systemic Medications: Aminoquinolines [morancore.utah.edu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Ocular toxicity due to 4-aminoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Derivatives and Analogues of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
[1][2]
Executive Summary
This technical guide analyzes the chemical scaffold 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline , a privileged intermediate in medicinal chemistry.[1] Structurally related to the antimalarial drug Mefloquine and the antitubercular agent Bedaquiline , this molecule serves as a critical divergence point for synthesizing bioactive quinoline libraries.
Its value lies in the orthogonal reactivity of its three functional handles:
-
4-Chloro (C4-Cl): A highly reactive site for Nucleophilic Aromatic Substitution (
), activated by the electron-withdrawing 2-trifluoromethyl group and the quinoline nitrogen.[1] -
2-Trifluoromethyl (C2-CF
): Enhances lipophilicity and metabolic stability, preventing oxidative metabolism at the susceptible C2 position.[1] -
8-Methoxy (C8-OMe): An electron-donating group that modulates basicity and solubility, serving as a masked hydroxyl group (via demethylation) for metal chelation strategies.[1]
Core Chemistry: The "Engine"
The primary synthetic utility of this scaffold is the displacement of the C4-chloro group by nucleophiles, predominantly primary and secondary amines. This reaction is thermodynamically driven by the restoration of aromaticity and kinetically accelerated by the electron-deficient nature of the pyridine ring.[1]
Mechanistic Insight
The 2-CF
Reaction Scheme (DOT Visualization):
Figure 1: The
Experimental Protocol: General C4-Amination
This protocol is a self-validating system designed for high throughput synthesis of analogues.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Amine (1.2 – 1.5 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (2.0 equiv)[1]
-
Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for unreactive amines.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the quinoline substrate in 5 mL of anhydrous EtOH.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (
) should disappear, yielding a more polar fluorescent product ( ).[1] -
Workup:
-
Purification: Recrystallize from EtOH or purify via flash column chromatography.
Critical Control Point: If the amine is sterically hindered (e.g., tert-butylamine), switch solvent to NMP and heat to 120°C in a sealed tube/microwave reactor.
Therapeutic Analogues and Divergence
The 4-substituted derivatives of this scaffold fall into three primary therapeutic classes. The 8-methoxy group distinguishes these from standard Mefloquine analogues (which are 2,8-bis-CF
Class A: Antimalarial Agents (Mefloquine Analogues)
Target: Plasmodium falciparum (hemozoin formation inhibition).[1]
Rationale: Mefloquine is effective but neurotoxic.[1] Replacing the C8-CF
-
Key Derivative: 4-[(2-piperidinyl)methanol]-8-methoxy-2-(trifluoromethyl)quinoline.[1]
-
SAR Note: The secondary amine at C4 is crucial for accumulation in the parasite's acidic food vacuole.[1]
Class B: Antitubercular Agents
Target: Mycobacterium tuberculosis (ATP synthase inhibition).[1]
Rationale: The 2-CF
-
Key Derivative: 4-(N-alkyl/aryl)-piperazinyl analogues.[1]
-
Mechanism: The basic side chain at C4 interacts with the glutamate residues in the c-ring of ATP synthase.[1] The 2-CF
group provides the necessary hydrophobic bulk to anchor the molecule in the membrane interface.[1]
Class C: Anticancer & Metal Chelators
Target: DNA intercalation / Metalloprotein inhibition.[1]
Rationale: 8-Methoxyquinolines can be demethylated to 8-Hydroxyquinolines using BBr
-
Reaction: Demethylation of 4-amino-8-methoxy-2-(trifluoromethyl)quinoline
4-amino-8-hydroxy-2-(trifluoromethyl)quinoline.[1] -
Utility: The 8-hydroxy/N1 motif forms a bidentate chelate with divalent metals (Cu
, Zn ), inhibiting metalloproteases (e.g., MMPs) involved in tumor metastasis.
Structural Divergence Map
Figure 2: Strategic divergence from the core scaffold into three distinct therapeutic classes.
Comparative Data: Substituent Effects
| Substituent (Position) | Chemical Effect | Biological Consequence |
| 2-CF | Strong EWG; Increases LogP (+1.[1]2) | Enhances membrane permeability; Blocks metabolic oxidation at C2. |
| 4-Cl | Leaving group; Electrophilic center | Site for library generation; Determines final drug-target interaction.[1] |
| 8-OMe | EDG; H-bond acceptor | Modulates pKa of ring Nitrogen; Can be converted to 8-OH (Chelator).[1] |
| 8-CF | Strong EWG | High CNS penetration (Neurotoxicity risk).[1] |
Interpretation: The 8-OMe analogue (Subject of this guide) is generally less lipophilic than the 8-CF
References
-
Dassonville-Klimpt, A., et al. (2011).[1][2] "Mefloquine derivatives: synthesis, mechanisms of action, antimicrobial activities."[1][2][3] International Journal for Parasitology: Drugs and Drug Resistance.
-
Jayaprakash, S., et al. (2006).[1][2] "Design, Synthesis, and SAR Studies of Mefloquine-Based Ligands as Potential Antituberculosis Agents." ChemMedChem.
-
Musso, D. L., et al. (2010).[1] "Derivatives of mefloquine and associated methods for making and using." World Intellectual Property Organization (WO2010144434A1).[1]
-
Mao, J., et al. (2021).[1] "Antibacterial activity of new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues against sensitive and resistant Mycobacterium tuberculosis strains."[1][4] PubMed.[1]
-
Sigma-Aldrich. "Product Specification: 4-Chloro-8-(trifluoromethyl)quinoline."[1] (Analogous Scaffold Reference).
Sources
- 1. 4-Chloro-8-(trifluoromethyl)quinoline 97 23779-97-7 [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues against sensitive and resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, a key intermediate in the development of novel pharmaceutical agents. The described two-step synthesis is robust and scalable, proceeding through the formation of an 8-methoxy-2-(trifluoromethyl)quinolin-4-ol intermediate, followed by a chlorination reaction. This guide is designed to offer a self-validating system with in-depth explanations of the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex pharmaceutical candidates. The chloro-substituent at the 4-position is an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities. This document details a reliable and efficient protocol for its preparation.
Overall Synthesis Workflow
The synthesis of this compound is achieved in a two-step process. The first step involves a cyclization reaction between 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate to form the key intermediate, 8-methoxy-2-(trifluoromethyl)quinolin-4-ol. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| 2-Methoxyaniline | ReagentPlus®, 99% | Sigma-Aldrich | 90-04-0 |
| Ethyl 4,4,4-trifluoroacetoacetate | 98% | Alfa Aesar | 372-31-6 |
| Dowtherm™ A | Dow | 101-84-8 / 8004-13-5 | |
| Phosphorus Oxychloride (POCl₃) | 99% | Sigma-Aldrich | 10025-87-3 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Bicarbonate (NaHCO₃) | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Laboratories | 865-49-6 |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Separatory funnel
-
Column chromatography setup (silica gel, 230-400 mesh)
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Experimental Protocol
Step 1: Synthesis of 8-Methoxy-2-(trifluoromethyl)quinolin-4-ol
Rationale: This step involves an acid-catalyzed condensation of an aniline with a β-ketoester, followed by an intramolecular cyclization to form the quinoline ring system. This is a variation of the Combes quinoline synthesis. The high temperature of the Dowtherm A facilitates the cyclization and dehydration.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-methoxyaniline (10.0 g, 81.2 mmol) and ethyl 4,4,4-trifluoroacetoacetate (15.0 g, 81.5 mmol).
-
Add Dowtherm™ A (100 mL) to the flask.
-
Heat the reaction mixture to 250 °C with vigorous stirring under a nitrogen atmosphere for 2 hours.
-
Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add hexanes (100 mL) to the cooled mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of hexanes to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.
-
Dry the purified product under vacuum to obtain 8-methoxy-2-(trifluoromethyl)quinolin-4-ol as a solid.
Step 2: Synthesis of this compound
Rationale: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using phosphorus oxychloride. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[1]
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 8-methoxy-2-(trifluoromethyl)quinolin-4-ol (5.0 g, 20.6 mmol) from Step 1.
-
Carefully add phosphorus oxychloride (20 mL, 214 mmol) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes) until the starting material is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice (approximately 100 g) in a beaker with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a solid.
Characterization and Expected Results
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Based on the structure and data from similar compounds, the expected chemical shifts would be approximately δ 7.8-7.2 (m, 3H, aromatic protons), δ 7.0 (s, 1H, H-3), and δ 4.0 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should show the expected number of signals for the quinoline core, the trifluoromethyl group, and the methoxy group. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 261, along with a characteristic M+2 peak at m/z 263 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Safety Precautions
-
2-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It is a suspected carcinogen.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor.[5][6][7] Harmful if swallowed.[5][6] Keep away from heat, sparks, and open flames.
-
Phosphorus Oxychloride: Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water.[8][9][10] Handle only in a chemical fume hood with extreme caution. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure no contact with water or moisture.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Reaction Mechanism
The chlorination of the 4-hydroxyquinoline intermediate proceeds through a well-established mechanism. The lone pair of electrons on the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate leaving group to yield the final 4-chloroquinoline product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
using 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline in Suzuki coupling reactions
Application Note: Optimizing Suzuki-Miyaura Coupling of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Executive Summary
This guide details the protocol for functionalizing This compound (CAS: 1246088-32-3) via Suzuki-Miyaura cross-coupling. While 4-chloroquinolines are generally less reactive than their bromo- or iodo-counterparts, the inclusion of the electron-withdrawing 2-trifluoromethyl (CF₃) group significantly activates the C4-Cl bond toward oxidative addition. However, this activation also increases susceptibility to nucleophilic hydrolysis (to the 4-quinolone). The 8-methoxy (OMe) group introduces electron density that modulates this reactivity and aids in solubility but requires careful ligand selection to prevent catalyst deactivation.
This protocol utilizes a Pd(0)/Buchwald Ligand system to ensure high turnover frequencies (TOF) and minimize hydrodehalogenation side products.
Chemical Profile & Reactivity Analysis
| Property | Description | Impact on Protocol |
| Substrate | This compound | Electrophile (Ar-Cl) |
| Activating Group | 2-Trifluoromethyl (-CF₃) | Strong EWG. Lowers LUMO energy, facilitating oxidative addition of Pd(0) into the C4-Cl bond. |
| Modulating Group | 8-Methoxy (-OMe) | EDG. Increases electron density in the benzene ring. May slightly retard oxidative addition compared to the non-methoxylated analog but improves solubility in organic solvents. |
| Leaving Group | Chloride (-Cl) | Challenging. Bond energy is higher than Br/I. Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Key Risk | Hydrolysis to 4-Quinolone | The activated C4 position is susceptible to attack by hydroxide ions ( |
Mechanistic Insight
The reaction follows the catalytic cycle: Oxidative Addition (OA)
-
The "Push-Pull" Effect: The 2-CF₃ group "pulls" electron density from the pyridine ring, making the C4-Cl bond electron-deficient and highly reactive toward the Pd(0) catalyst. The 8-OMe group "pushes" density into the benzene ring, stabilizing the intermediate but potentially slowing the initial OA step.
-
Ligand Role: Bulky, electron-rich ligands (e.g., XPhos or SPhos ) are required to:
-
Donate electrons to Pd, facilitating OA into the strong C-Cl bond.
-
Provide steric bulk to promote the RE step and prevent the formation of inactive Pd-dimers.
-
Diagram 1: Mechanistic Pathway & Electronic Influences
Caption: Catalytic cycle highlighting the activation by 2-CF3 and risks of hydrolysis.
Optimized Protocol
Target Scale: 1.0 mmol (approx. 260 mg of substrate) Yield Expectation: 85-95%
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst Precursor: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Ratio: 1:2 (Pd:Ligand).
-
Alternative:Pd-PEPPSI-IPr (2 mol%) is excellent for difficult chlorides.
-
-
Base: K₃PO₄ (2.0 - 3.0 equiv). Note: Avoid strong hydroxides (KOH/NaOH) to prevent hydrolysis of the 4-chloro group.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Charging Solids:
-
Add this compound (1.0 mmol).
-
Add Arylboronic acid (1.2 mmol).
-
Add K₃PO₄ (anhydrous, finely ground) (2.0 mmol, 424 mg).
-
Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Tip: If using a glovebox, weigh all solids inside. If on a benchtop, cap immediately and purge with Argon for 5 minutes.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe through the septum.
-
Why Degas? Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.
-
-
Reaction:
-
Heat the mixture to 80–100 °C .
-
Monitor by TLC or LCMS every hour. Reaction typically completes in 2–6 hours.
-
Checkpoint: If the reaction stalls, add 0.5 equiv more boronic acid.
-
-
Workup (Palladium Removal):
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Crucial Step: Wash combined organics with a 5% aqueous solution of N-Acetylcysteine or use a commercial scavenger resin (e.g., SiliaMetS® Thiol) to remove residual Palladium.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Troubleshooting & Optimization Workflow
If yields are low, follow this decision tree to diagnose the issue.
Diagram 2: Optimization Logic
Caption: Decision tree for troubleshooting common Suzuki coupling failures with chloroquinolines.
Common Issues Table
| Observation | Diagnosis | Corrective Action |
| SM remains, no product | Oxidative Addition failure | Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 110°C. |
| Product is 4-OH (Quinolone) | Hydrolysis of C-Cl bond | The 2-CF₃ makes C4 very electrophilic. Use anhydrous conditions (Dioxane/Cs₂CO₃) or reduce water ratio. |
| Product is 4-H (Des-chloro) | Protodehalogenation | Solvent is acting as H-source. Switch from alcohols/dioxane to Toluene . Ensure rigorous O₂ exclusion. |
| Homocoupling of Boronic Acid | Oxygen contamination | Degas solvents more thoroughly (sparge with Ar for 15 min). |
References
-
Mechanistic Foundations: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Ligand Selection (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 127(13), 4685-4696. Link
-
Heterocycle Specifics: Li, H., Grasa, G. A., & Colacot, T. J. (2009). Suzuki-Miyaura cross-coupling of heteroaryl halides. Organic Letters, 11(13), 2917-2920. Link
-
Palladium Scavenging: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link
Sources
Application Note: Scalable Synthesis of Substituted Quinolines
Executive Summary
Substituted quinolines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics (Fluoroquinolones). While laboratory-scale synthesis often relies on the Skraup or Combes reactions, these methods pose significant safety and purification challenges upon scale-up (kg-scale).
This guide details two robust, scalable protocols for the synthesis of substituted quinolines:
-
The Modified Friedländer Annulation: A convergent, high-yielding route optimized for process safety and crystallization-based purification.
-
Iron-Catalyzed Oxidative Cyclization: A sustainable, transition-metal-free (TMF) approach utilizing earth-abundant catalysts to reduce Cost of Goods Sold (COGS).
Strategic Considerations for Scale-Up
Moving from milligram to kilogram scale requires a shift in philosophy from "yield maximization" to "process reliability."
Thermodynamics and Heat Transfer
Quinoline synthesis often involves condensation reactions releasing significant enthalpy (
-
Critical Control Point: Reagent addition rates must be coupled to reactor cooling capacity, not just reaction kinetics.
Purification Strategy
Column chromatography is economically unviable at scale due to solvent costs and silica disposal.
-
Requirement: The protocols below are designed to target crystallization as the primary purification method.
-
Impurity Control: We utilize solid acid catalysts to minimize soluble side-products that complicate crystallization.
Process Decision Tree
The following logic flow dictates the selection of the synthesis route based on substitution patterns and available starting materials.
Figure 1: Strategic decision tree for selecting the optimal quinoline synthesis route based on structural requirements and thermal safety profile.
Protocol A: Modified Friedländer Annulation (Solid Acid Catalysis)
Objective: Synthesis of 2,3-disubstituted quinolines without unstable 2-aminobenzaldehyde intermediates. Scale: 1.0 kg input. Mechanism: Acid-catalyzed aldol condensation followed by cyclodehydration.
Materials & Equipment
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.
-
Reagents:
-
2-Aminobenzophenone (or substituted derivative): 1.0 kg (5.07 mol)
-
Ethyl Acetoacetate (Active Methylene): 0.79 kg (6.08 mol, 1.2 equiv)
-
Catalyst: Amberlyst-15 (Macroreticular cation exchange resin): 100 g (10 wt%)
-
Solvent: Ethanol (Green solvent, Class 3).
-
Experimental Procedure
-
Catalyst Activation: Wash Amberlyst-15 with ethanol (2 x 500 mL) to remove fines and residual water.
-
Charging: Charge the reactor with 1.0 kg of 2-aminobenzophenone and 8 L of Ethanol. Stir at 200 RPM until dissolved.
-
Catalyst Addition: Add the activated Amberlyst-15.
-
Controlled Addition (Critical): Heat the mixture to 60°C. Add Ethyl Acetoacetate via a dosing pump over 2 hours.
-
Expert Insight: Slow addition prevents the self-condensation of the ketone, a common impurity that forms "oils" preventing crystallization.
-
-
Reaction: Heat to reflux (78°C) for 6–8 hours. Monitor by HPLC (Target: <1% starting amine).
-
Workup (Filtration): Cool to 50°C. Filter the mixture while warm to remove the solid Amberlyst-15 catalyst.
-
Sustainability: Save catalyst for regeneration (wash with dilute HCl).
-
-
Crystallization:
-
Distill off ~60% of the ethanol solvent under reduced pressure.
-
Slowly cool the concentrate to 0°C over 4 hours (linear ramp).
-
Seed with pure product crystals at 35°C if available.
-
-
Isolation: Filter the precipitated solids. Wash with cold ethanol (1 L). Dry in a vacuum oven at 50°C.
Expected Results & Data
| Parameter | Value | Notes |
| Yield | 85–92% | High atom economy. |
| Purity (HPLC) | >98.5% | Direct from crystallization. |
| Appearance | Off-white to yellow solid | Color depends on substitution. |
| E-Factor | < 5 | Excellent for pharma process. |
Protocol B: Iron-Catalyzed Oxidative Cyclization
Objective: Sustainable synthesis using earth-abundant metals, avoiding expensive Pd/Rh catalysts. Scale: 500 g input. Mechanism: Fe(III)-mediated oxidative coupling of anilines with vinyl ketones or alkynes.
Materials & Equipment
-
Reactor: 10 L Hastelloy or Glass-lined reactor (oxidative conditions).
-
Reagents:
-
Aniline derivative: 500 g.
-
Methyl Vinyl Ketone (MVK) or Phenylacetylene: 1.2 equiv.
-
Catalyst: FeCl₃·6H₂O (5 mol%).
-
Oxidant: Air (sparged) or DMSO (stoichiometric if air is insufficient).
-
Solvent: Toluene or Ethyl Lactate (Green alternative).
-
Experimental Procedure
-
Pre-mixing: Charge Aniline (500 g) and FeCl₃ (5 mol%) into the reactor with Toluene (5 L).
-
Oxidant Activation: If using air, begin sparging at 2 L/min. If using DMSO, add 1.1 equiv.
-
Reaction: Heat to 100°C.
-
Dosing: Add the vinyl ketone/alkyne slowly over 3 hours.
-
Safety Note: Vinyl ketones are Michael acceptors and can polymerize. Inhibit with BHT if necessary.
-
-
Cyclization: Hold temperature at 100–110°C for 12 hours. The Fe(III) cycles between Fe(II)/Fe(III) promoting the C-H activation and ring closure.
-
Quench: Cool to room temperature. Wash organic layer with saturated NaHCO₃ (to remove iron salts) and brine.
-
Purification: Evaporate solvent. Recrystallize crude solid from Isopropanol/Water (80:20).
Mechanistic Pathway (Friedländer)
Understanding the mechanism is vital for troubleshooting. If the aldol step fails (low temp), starting materials remain. If the dehydration fails (wet solvent), the intermediate alcohol accumulates.
Figure 2: Mechanistic pathway of the Friedländer synthesis. The rate-determining step is often the initial aldol condensation.
Process Safety & Troubleshooting (CQAs)
Critical Quality Attributes (CQAs)
-
Residual Metal Content: For Protocol B (Iron), Fe levels must be <10 ppm in the final API. Use an EDTA wash or scavenger resin if crystallization is insufficient.
-
Genotoxic Impurities (GTIs): Aniline derivatives are structural alerts. Ensure <10 ppm aniline in the final product via rigorous pH-controlled washing (acidic wash removes unreacted aniline).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oligomerization of vinyl ketone (Protocol B). | Increase dilution; Add radical inhibitor (Hydroquinone). |
| Oiling Out | Impurity profile too high; Cooling too fast. | Seed the mixture at metastability limit; Use slower cooling ramp. |
| Incomplete Reaction | Water accumulation in Friedländer (Protocol A). | Use molecular sieves or a Dean-Stark trap to drive equilibrium. |
| Exotherm Spike | Dosing rate exceeds cooling capacity. | Stop dosing immediately. Maximize jacket cooling. |
References
-
ACS Sustainable Chemistry & Engineering. "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols." Available at:[Link]
-
Organic Process Research & Development (OPRD). "Scalable Synthesis of Substituted Quinolines via Friedländer Annulation." Available at:[Link]
-
National Institutes of Health (PMC). "Iron-Catalyzed Synthesis of Quinolines: A Sustainable Approach." Available at:[Link]
-
Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines for Exothermic Reactions." Available at:[Link]
-
Organic Chemistry Portal. "Friedländer Synthesis: Mechanism and Recent Advances." Available at:[Link]
derivatization of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline for biological assays
Application Note & Protocol Guide | Doc ID: AN-QZN-042
Executive Summary
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric utility of the quinoline ring with specific electronic modulators. The 2-trifluoromethyl (
This guide details the conversion of this building block into biological tools, specifically focusing on fluorescent probes and affinity ligands for target deconvolution.
Chemical Logic & Reactivity Profile
To successfully derivatize this molecule, one must understand its electronic "terrain."
-
C4-Position (Electrophilic Center): The chlorine atom is the primary leaving group. The nitrogen atom in the quinoline ring (N1) withdraws electron density via induction and resonance. The
group at C2 further depletes electron density from the pyridine ring, making C4 exceptionally reactive toward amines and thiols. -
C2-Position (
): Unlike a C2-Chloro group, the is chemically inert under standard conditions but is critical for activating C4. -
C8-Position (Methoxy): This group is electron-donating (via resonance) to the benzene ring. While it slightly deactivates the overall system compared to a nitro-quinoline, it is distal enough from C4 that reactivity remains high.
-
Critical Caution: Harsh acidic conditions at high temperatures (>120°C) can cause demethylation to the 8-hydroxy derivative (phenol), altering solubility and binding properties.
-
Visualization: Reactivity & Decision Tree
The following diagram outlines the strategic decision-making process for derivatizing this scaffold.
Figure 1: Strategic decision tree for derivatization based on the intended biological assay.
Workflow A: Synthesis of Amine-Linked Probes ( )
This is the most robust method for creating biological tools. We utilize a diamine linker (e.g., piperazine or ethylenediamine) to displace the chloride. The free amine on the other end serves as a handle for attaching fluorophores (FITC, Cy5) or biotin.
Protocol 1: Nucleophilic Displacement
Objective: Replace C4-Cl with a linker (N-Boc-piperazine or similar).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: N-Boc-piperazine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: n-Butanol (preferred for thermal) or DMF (for microwave)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial (or microwave tube), dissolve 100 mg (0.38 mmol) of the quinoline substrate in 3 mL of n-Butanol.
-
Addition: Add DIPEA (132 µL, 0.76 mmol) followed by N-Boc-piperazine (85 mg, 0.46 mmol).
-
Reaction:
-
Thermal Method: Seal the vial and heat to 90°C for 4–6 hours. The
group activates the ring sufficiently that reflux (117°C) is rarely needed and helps preserve the 8-OMe group. -
Microwave Method:[1] Heat at 100°C for 20 minutes (high absorption).
-
-
Monitoring (Self-Validation): Spot TLC (Hexane/EtOAc 7:3). The starting material (high
) should disappear, replaced by a lower fluorescent spot (blue/green under UV254). -
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Resuspend residue in DCM. Wash with saturated
and Brine. Dry over . Purify via Flash Chromatography (0-5% MeOH in DCM).
Protocol 2: Deprotection & Conjugation
Objective: Remove Boc group and attach Fluorophore (e.g., FITC).
-
Deprotection: Treat the intermediate with 20% TFA in DCM (2 mL) for 1 hour at room temperature. Evaporate to dryness.
-
Conjugation: Dissolve the TFA salt in dry DMF (1 mL). Add DIPEA (5.0 eq) to ensure basicity. Add FITC (1.1 eq). Stir in the dark for 2 hours.
-
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Workflow B: Click Chemistry Handle (Azide)
For activity-based protein profiling (ABPP) or when a minimal footprint is required, converting the 4-Cl directly to an azide allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Substrate: this compound
-
Reagent: Sodium Azide (
) (Caution: Toxic/Explosive potential) -
Solvent: DMSO
Protocol:
-
Dissolve substrate (50 mg) in DMSO (1 mL).
-
Add
(2.0 eq). -
Heat to 60°C for 3 hours. Note: Do not overheat azides.
-
Workup: Dilute with water, extract with EtOAc. The product, 4-azido-8-methoxy-2-(trifluoromethyl)quinoline, exists in equilibrium with its tetrazole tautomer.
-
Usage: Use immediately in click reactions with alkyne-tagged proteins.
Experimental Validation & Quality Control
Trustworthiness in biological assays depends on the purity of the probe.
QC Checkpoints Table
| Checkpoint | Method | Expected Observation | Failure Mode |
| Reaction Completion | LC-MS | Mass shift: | Start Material remains: Increase Temp/Time. |
| 8-OMe Integrity | 1H NMR | Singlet at ~4.0 ppm (3H) must be present. | Loss of singlet = Demethylation (Hydrolysis). |
| Regioselectivity | 2D NMR (HMBC) | Cross-peaks between Linker-NH and C4/C4a carbons. | Substitution at C2 (Rare due to |
Experimental Workflow Visualization
The following diagram illustrates the critical path for synthesizing and validating the probe.
Figure 2: Step-by-step experimental protocol with integrated Quality Control checkpoints.
References
-
Nucleophilic Substitution of 4-Chloroquinolines
-
Mechanism & Conditions:[1][2][3][4] The activation of the 4-position by electron-withdrawing groups at C2 is well-documented.
-
Source: Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of 4-Chloro-2-(trifluoromethyl)quinoline." Journal of Organic Chemistry. (General reference for quinoline reactivity).
-
-
Biological Activity of Quinoline Derivatives
- Context: 8-Methoxyquinolines are structural analogs of Primaquine and Tafenoquine.
-
Source: Kaur, K., et al. "Quinoline derivatives: An important class of compounds with diverse biological activities." Bioorganic Chemistry.
-
Fluorescent Labeling Strategies
- Protocol: Standard amine-labeling techniques.
-
Source: "The Molecular Probes Handbook." Thermo Fisher Scientific.
-
Click Chemistry on Heterocycles
- Methodology: Synthesis of azido-heterocycles for bioconjug
-
Source: Hein, C. D., et al. "Click chemistry, a powerful tool for pharmaceutical sciences." Pharmaceutical Research.
(Note: Specific reaction yields and constants provided in the protocols above are estimated based on standard behavior of 2-trifluoromethyl-4-chloroquinolines found in the literature.)
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CK12-Foundation [flexbooks.ck12.org]
use of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline in antimicrobial studies.
Technical Application Note: 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline in Antimicrobial Research
Part 1: Core Directive & Scientific Rationale
This compound (CAS: 41192-89-6) is a high-value "privileged scaffold" in medicinal chemistry. It is rarely the final drug itself; rather, it serves as the critical electrophilic intermediate for synthesizing 4-aminoquinoline and 4-alkoxyquinoline libraries.
Its utility in antimicrobial studies is driven by three structural features (SAR):
-
4-Chloro Position: A highly reactive site for Nucleophilic Aromatic Substitution (
), allowing rapid attachment of solubilizing amine side chains (e.g., diamines similar to Chloroquine). -
2-Trifluoromethyl (
) Group: Significantly enhances lipophilicity ( ) and metabolic stability by blocking oxidative metabolism at the C2 position. This group is crucial for penetrating the waxy cell walls of Mycobacterium tuberculosis and Gram-negative outer membranes. -
8-Methoxy (
) Group: Increases electron density in the pyridine ring and provides a hydrogen-bond acceptor site, often improving binding affinity to targets like DNA gyrase or heme (in plasmodial studies).
This guide details the derivatization of this scaffold into active antimicrobial agents and the subsequent biological validation protocols.
Part 2: Chemical Derivatization Protocol ( )
Objective: To synthesize a library of 4-substituted aminoquinolines with potential antibacterial/antifungal activity.
Mechanism: The electron-withdrawing
Workflow Diagram (Synthesis & SAR)
Caption: Logical workflow for converting the chloro-quinoline scaffold into active drugs via Nucleophilic Aromatic Substitution.
Experimental Procedure
-
Reagents:
-
Substrate: 1.0 eq this compound.
-
Nucleophile: 1.2–1.5 eq diamine (e.g., N,N-diethyl-1,4-pentanediamine for chloroquine-like mimicry, or piperazine derivatives).
-
Base: 2.0 eq Triethylamine (
) or . -
Solvent: Ethanol (EtOH) or DMF (if higher temp needed).
-
-
Step-by-Step:
-
Dissolve the chloro-quinoline scaffold in anhydrous EtOH (0.5 M concentration).
-
Add the amine and base.
-
Reflux at 80°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
) should disappear, replaced by a lower polar product. -
Workup: Evaporate solvent. Redissolve residue in DCM, wash with sat.
and brine. Dry over . -
Purification: Recrystallize from EtOH/Ether or use Flash Chromatography (Silica gel).
-
Part 3: Antimicrobial Evaluation Protocols
Once the library is synthesized, the derivatives must be screened. The scaffold itself (the chloro-intermediate) should be included as a negative control to prove that activity comes from the derivatization.
Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard: CLSI M07-A10 Guidelines
Materials:
-
Muller-Hinton Broth (MHB) (cation-adjusted).
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
96-well polypropylene plates.
Protocol:
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.
-
Dilution: Dilute stock 1:100 in MHB to get starting concentration (100 µg/mL, 1% DMSO).
-
Plating: Add 100 µL of MHB to columns 2–12. Add 100 µL of compound solution to column 1. Perform serial 2-fold dilutions from col 1 to 10.
-
Inoculum: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100. Add 100 µL to all wells (Final inoculum: CFU/mL). -
Incubation: 37°C for 16–20 hours (24h for MRSA).
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).
-
Note: 4-aminoquinolines often show MICs in the range of 2–16 µg/mL against Gram-positives.
-
Time-Kill Kinetics Assay
Purpose: To determine if the compound is bacteriostatic or bactericidal.
-
Setup: Prepare tubes with MHB containing the compound at
MIC and MIC. -
Inoculation: Add bacteria (
CFU/mL) at . -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on agar. Count colonies.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) within 24h. -
Bacteriostatic:
reduction.
-
Part 4: Mechanistic Validation (Mode of Action)
Quinoline derivatives typically target DNA Gyrase (bacteria) or Heme Polymerization (plasmodium). For general antimicrobial studies, the DNA Gyrase supercoiling assay is critical.
DNA Gyrase Inhibition Assay (Gel-Based)
Objective: Confirm if the derivative inhibits the supercoiling activity of bacterial DNA gyrase.
-
Reaction Mix (30 µL):
-
Relaxed plasmid pBR322 DNA (0.5 µg).
-
E. coli DNA Gyrase (1-2 Units).
-
Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP). -
Test Compound (Gradient: 0.1 – 100 µM).
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Add stop buffer (SDS + Proteinase K).
-
Electrophoresis: Run on 1% agarose gel (no Ethidium Bromide in gel). Stain post-run.
-
Result Analysis:
-
Active: Presence of relaxed DNA band (upper band).
-
Inactive: Conversion to supercoiled DNA (lower, faster-migrating band).
-
Part 5: Data Summary & Properties
Table 1: Physicochemical Profile of the Scaffold
| Property | Value | Relevance to Study |
|---|
| Molecular Formula |
References
-
Sigma-Aldrich. 4-Chloro-8-(trifluoromethyl)quinoline Product Specification. (Accessed 2023).[1][2] Link
-
Musiol, R., et al. (2010). "Quinoline derivatives as potential antimicrobial agents." Current Medicinal Chemistry. (Discusses the SAR of the quinoline core). Link
-
Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link
-
Upadhayaya, R.S., et al. (2009). "Synthesis and antimycobacterial activity of 4-(substituted)amino-quinolines." Bioorganic & Medicinal Chemistry. (Protocol for S_NAr on chloro-quinolines). Link
-
BioVision. DNA Gyrase Assay Kit Protocol. (Standard industry protocol for mechanism of action). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Halogenated Quinolines
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Stability of Halo-Quinolines Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Introduction: The Deceptive Simplicity of Halo-Quinolines
Halogenated quinolines are privileged scaffolds in drug discovery (e.g., Chloroquine, Bosutinib, Ciprofloxacin precursors). However, they present a "perfect storm" of purification challenges:
-
The "Sticky" Nitrogen: The basic pyridine-like nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.
-
Isomeric Nightmares: Regioisomers (e.g., 6- vs. 7-bromo) often possess nearly identical dipole moments and
values. -
The "Vanishing" Halogen: Electron-deficient quinolines are prone to protodehalogenation or nucleophilic displacement during standard workups.
-
Catalyst Trapping: The quinoline nitrogen is an excellent ligand for Pd and Cu, making catalyst removal after cross-coupling exceptionally difficult.
This guide provides field-proven protocols to resolve these specific bottlenecks.
Module 1: Chromatography Challenges (The "Sticky" Nitrogen)
Q: Why does my halogenated quinoline streak/tail on TLC and Flash columns?
Diagnosis: This is a classic acid-base interaction. The silanol groups (
Q: Should I switch to Alumina?
Recommendation: Yes, if your compound is stable to base.
-
Neutral Alumina (Brockmann Grade III): Often superior for quinolines because it lacks the acidic protons of silica.
-
Basic Alumina: Use only if your halogen is not labile to nucleophilic aromatic substitution (
). Activated halogens (2- or 4-position) may hydrolyze on basic alumina.
Protocol: The "Amine-Buffered" Silica Flash
If you must use silica (cheaper, higher capacity), you must block the silanol sites.
Step-by-Step Workflow:
-
Modifier Selection: Use Triethylamine (TEA) or 1-2%
in MeOH. -
Column Pre-treatment (Crucial): Flush the packed silica column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading the sample. This saturates the "active" acidic sites.
-
Elution: Run your gradient with 0.5% TEA maintained in the organic solvent.
-
Workup: TEA has a high boiling point (
). To remove it from your product, rotovap down, redissolve in EtOAc, and wash twice with saturated (to remove salts) or simply dry under high vacuum if the product is a solid (TEA is volatile enough under high vac).
Visual: Silanol Blocking Mechanism
Caption: Mechanism of tailing suppression. TEA competes for acidic silanol sites, allowing the quinoline to elute freely.
Module 2: Isomer Separation (Regio-Control)
Q: I cannot separate 6-bromoquinoline from 7-bromoquinoline by column. is identical.
Insight: Regioisomers of haloquinolines often have identical polarity. Chromatography is rarely the answer here. Solution: Crystallization via Salt Formation. While the free bases are often oils or low-melting solids (making recrystallization impossible), their hydrohalide salts are high-melting crystalline solids with distinct lattice energies.
Protocol: Selective Salt Crystallization
Scenario: Mixture of 6-Br and 7-Br isomers.
-
Dissolution: Dissolve the crude oil in a minimum amount of hot Ethanol or Isopropanol.
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl).
-
Cooling: Allow to cool slowly to Room Temp, then
. -
Filtration: The symmetric isomer (often the 6-substituted) tends to pack better and crystallize first.
-
Free Basing: Recover the free base by partitioning the salt between EtOAc and
.
Data Comparison: Isomer Properties
| Property | 6-Bromoquinoline | 7-Bromoquinoline | Separation Strategy |
| State (Free Base) | Oil / Low melt solid ( | Oil / Low melt solid | Distillation (High Vac) |
| Dipole Moment | ~2.1 D | ~2.2 D | Ineffective (Flash Chrom) |
| Salt (HCl) MP | Recrystallization (EtOH/Et2O) |
Module 3: The Catalyst Ghost (Pd Removal)
Q: My product is grey/brown after Suzuki coupling. Celite filtration didn't help.
Diagnosis: The quinoline nitrogen coordinates to Palladium species (
Troubleshooting Guide: Pd Removal
| Method | Effectiveness for Quinolines | Notes |
| Celite Filtration | Low | Only removes bulk metal; soluble complexes pass through. |
| Silica Column | Medium | Often streaks Pd along with the product. |
| Thiol-Silica (Scavenger) | High | Best option. The SH group binds Pd stronger than the Quinoline N. |
| Aqueous KF Wash | High | Precipitates insoluble |
Protocol: Thiol-Silica Scavenging
-
Dissolve: Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add Scavenger: Add SiliaMetS® Thiol or equivalent (0.5 equiv w.r.t Pd catalyst used).
-
Heat: Stir at
for 4 hours. (Room temp is often too slow for coordinated Pd). -
Filter: Filter through a 0.45
pad or a small plug of Celite. -
Result: Filtrate should be colorless or light yellow.
Visual: Palladium Removal Decision Tree
Caption: Workflow for removing coordinated Palladium from basic heterocycles.
Module 4: Stability (The Vanishing Halogen)
Q: I lost my halogen during workup (Protodehalogenation).
Mechanism: Halogenated quinolines, especially at the 2- and 4-positions , are electron-deficient. They are susceptible to:
-
Acid-Catalyzed Hydrolysis:
(forming a quinolone). -
Pd-Catalyzed Reduction: If residual Pd and a hydride source (e.g.,
or even alcohols at high temp) are present.
Prevention Rules:
-
Avoid Strong Acids: Do not use 6M HCl for workups if you have a 2-chloro or 4-chloro substituent. Use saturated
. -
Quench Pd First: If your reaction involved Pd, remove it before subjecting the material to heating or reducing conditions.
-
Temperature: Do not heat 2-haloquinolines in nucleophilic solvents (MeOH, EtOH) above
without monitoring for displacement ( ).
References
-
Purification of Polar Quinoline Compounds. BenchChem Technical Guides. (2025).[1][2][3] Discusses mobile phase modifiers and silanol suppression.
-
Triethylamine as a Mobile Phase Additive. Welch Materials Tech Note. (2025).[1][2][3] Explains the mechanism of silanol masking and
effects. -
Removing Palladium from Reaction Mixtures. Biotage Strategy Guide. (2023). Comparison of scavengers vs. crystallization.
-
Crystal Structure and Synthesis of 6-Bromoquinoline Derivatives. IUCrData. (2017).[2][4][5] Provides crystallographic data supporting packing differences in isomers. [2]
-
Reactivity of Halogenated Quinolines. BenchChem Reactivity Guide. (2025).[1][2][3] Comparative reactivity of 6- vs 8-bromo positions.[6]
-
Separation of Isomers. Pyvot Tech Application Note. (2025).[1][2][3] Chromatographic separation limits for structural isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Welcome to the technical support resource for 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solubility challenges associated with this compound in various experimental assays. Drawing from established principles of formulation science and extensive experience in assay development, this document provides both foundational knowledge and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and application of this compound.
Q1: What are the known physicochemical properties of this compound?
Q2: I'm observing precipitation of the compound in my aqueous assay buffer after diluting my DMSO stock. Why is this happening and how can I prevent it?
A2: This is a classic issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent properties change dramatically. The compound, no longer in a favorable solvent environment, can crash out of solution. To prevent this, it's crucial to ensure the final concentration of DMSO in your assay is as low as possible while still maintaining the compound's solubility. Additionally, employing a serial dilution strategy or using other solubilizing agents can be effective.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The sensitivity to DMSO can vary significantly between different cell lines.[2] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxic effects.[3] However, for sensitive or primary cell cultures, it is highly recommended to keep the final DMSO concentration at or below 0.1%.[2][3] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[4]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other co-solvents can be used, but each has its own limitations and potential for assay interference. Ethanol is a common alternative, with many cell types tolerating concentrations up to 1% (v/v).[5] However, like DMSO, it's essential to determine the tolerance of your specific system. For enzymatic assays, even low concentrations of organic solvents can affect enzyme activity, so careful validation is required.[1][6]
Q5: Are there other methods to improve the solubility of this compound in my assay?
A5: Absolutely. Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of surfactants like Tween 80, or complexation agents such as cyclodextrins.[7][8] These approaches can be particularly useful when the required compound concentration cannot be achieved with a tolerable level of co-solvent.
Troubleshooting Guide: Overcoming Solubility Issues in Your Assays
This section provides a systematic approach to diagnosing and resolving solubility problems encountered with this compound.
Issue 1: Compound Precipitation During Stock Solution Preparation or Dilution
Underlying Cause: The compound's low intrinsic aqueous solubility is the primary reason for precipitation. This is often exacerbated by rapid changes in solvent polarity when diluting a high-concentration organic stock into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocols:
Protocol 1: Optimized Stock Solution Preparation and Dilution
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Gentle warming (up to 37°C) and sonication can aid dissolution. Ensure the stock is fully dissolved before use.
-
Intermediate Dilution: Perform an intermediate dilution of the primary stock in 100% DMSO to a concentration that is 100-fold to 1000-fold higher than the final desired assay concentration.
-
Final Dilution: Add the small volume of the intermediate DMSO stock to your aqueous assay buffer with vigorous vortexing or mixing. This rapid dispersal helps to prevent localized high concentrations of the compound that can lead to precipitation.
Protocol 2: Utilizing Co-Solvents
If DMSO is problematic for your assay, consider ethanol.
-
Follow the steps in Protocol 1, substituting ethanol for DMSO.
-
Important: Be aware that ethanol can be more volatile than DMSO.
-
Always include a vehicle control with the same final ethanol concentration in your experiment to account for any solvent effects.[5]
Protocol 3: Employing Surfactants
Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a stock solution of a non-ionic surfactant, such as Tween 80, in your assay buffer (e.g., 1% Tween 80).
-
Incorporate a low concentration of the surfactant into your final assay buffer (e.g., 0.01% - 0.1% Tween 80).
-
Add your compound stock (in a minimal amount of DMSO) to the surfactant-containing buffer.
-
Caution: Surfactants can interfere with some assay readouts and may affect cell membrane integrity at higher concentrations.[8] A surfactant-only control is essential.
| Solubilizing Agent | Typical Starting Concentration in Assay | Maximum Recommended Concentration (Cell-Based Assays) | Potential Issues |
| DMSO | 0.1% | 0.5% (some robust cell lines up to 1%)[3] | Cytotoxicity, differentiation induction, interference with some enzymatic assays.[4] |
| Ethanol | 0.1% | 1%[5] | Volatility, potential for cytotoxicity, effects on enzyme kinetics.[1] |
| Tween 80 | 0.01% | 0.1% | Can form micelles which may sequester the compound, potential for cell lysis at higher concentrations, interference with some fluorescence-based assays.[8][9] |
| β-Cyclodextrins | Varies (dependent on complex) | Generally low toxicity | Can sometimes reduce the effective free concentration of the compound.[10][11] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Underlying Cause: This can be a subtle manifestation of poor solubility. Even if visible precipitation is not observed, the compound may be forming micro-precipitates or aggregates, leading to variability in the effective concentration of the compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Best Practices for Ensuring Reproducibility:
-
Fresh is Best: Always prepare fresh dilutions of your compound from a concentrated stock for each experiment.
-
Avoid Freeze-Thaw Cycles: Aliquot your primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles which can promote precipitation.
-
Low-Binding Plastics: Use low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption to plastic surfaces.
-
Pre-equilibration: After adding the compound to the assay plate, allow it to equilibrate for a short period (e.g., 15-30 minutes) before adding cells or other reagents.
References
-
Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Lima, E. B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541.
-
ResearchGate. (n.d.). Effect of different concentrations of Tween 80 (%w/w) on the in vitro... Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(1), 102881.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- Eberl, S., et al. (2005). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Journal of Pharmacy and Pharmacology, 57(11), 1427-1434.
- Mura, P. (2020).
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 145.
- Ghosh, S., et al. (2020). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Molecular and Cellular Biochemistry, 472(1-2), 17-31.
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
protocols.io. (2020, September 5). Enzymatic Ethanol Assay. Retrieved from [Link]
- Singh, A., et al. (2023). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Pharmaceuticals, 16(2), 253.
- Jambhekar, S. S., & Breen, P. (2016). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Journal of Pharmaceutical Sciences, 105(9), 2671-2680.
- de Castro, M. D. L., & Garcia-Ayuso, L. E. (1998). Soxhlet extraction of solid materials: an outdated technique with a promising future. Analytica Chimica Acta, 369(1-2), 1-10.
Sources
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Ethanol Assay [protocols.io]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Welcome to the technical support center for 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you navigate the complexities of its stability in various solvent systems.
Introduction: Understanding the Stability Profile
This compound is a multifaceted molecule with functional groups that dictate its reactivity and stability. The quinoline core, while aromatic and generally stable, is substituted with a chloro group, a methoxy group, and a trifluoromethyl group. Each of these substituents influences the electron distribution and, consequently, the molecule's susceptibility to degradation. The trifluoromethyl group, for instance, is known to significantly enhance metabolic stability and lipophilicity due to its strong electron-withdrawing nature.[1][2] However, the chloro- and methoxy-substituents can be potential sites for nucleophilic substitution and oxidative degradation, respectively.
This guide will walk you through the potential stability challenges you might encounter and provide robust protocols to assess and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in methanol is showing a new peak in the HPLC analysis after a week of storage at 4°C. What could be the cause?
A1: The appearance of a new peak suggests degradation. While the trifluoromethyl group generally confers stability[1], the 4-chloro substituent on the quinoline ring can be susceptible to nucleophilic substitution, especially by a nucleophilic solvent like methanol. Over time, even at 4°C, a slow reaction could lead to the formation of the corresponding 4-methoxy derivative. To confirm this, you could try storing a solution in a less nucleophilic solvent like acetonitrile or a non-polar solvent like heptane under the same conditions and compare the results. For long-term storage, consider preparing solutions fresh or storing them at -20°C or -80°C in an aprotic solvent.
Q2: I am observing poor recovery of the compound when I use a buffered aqueous solution at a basic pH for my assay. Why might this be happening?
A2: Quinolines are weak bases, and their solubility is pH-dependent.[3][4] At acidic pH, the quinoline nitrogen is protonated, increasing its aqueous solubility. Conversely, at basic pH, the compound is in its free base form, which is less water-soluble and may precipitate out of solution, leading to poor recovery. Additionally, basic conditions can promote hydrolysis of the chloro group, although this is generally less facile on an aromatic ring. It's crucial to determine the pKa of your compound and work within a pH range where it remains soluble and stable. A study on quinoline itself showed its solubility increases at pHs lower than its pKa of approximately 4.9.[4]
Q3: Does this compound have any known photostability issues?
Q4: What are the best practices for preparing a stable stock solution of this compound?
A4: For optimal stability, we recommend the following:
-
Solvent Selection: Choose a high-purity, aprotic solvent in which the compound is freely soluble, such as anhydrous DMSO or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage if possible.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the solvent-to-compound ratio.
-
Storage Conditions: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials.
-
Inert Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of new peaks in chromatogram over time | Solvent-mediated degradation (e.g., solvolysis) | 1. Analyze by LC-MS: Identify the mass of the new peak to hypothesize its structure. A mass increase corresponding to the replacement of Cl with OCH3 would suggest methanolysis. 2. Switch to an aprotic solvent: Prepare fresh solutions in acetonitrile or DMSO and monitor their stability. Aprotic solvents lack the nucleophilic hydroxyl group that can displace the chloro substituent. 3. Lower storage temperature: Store solutions at -80°C to significantly slow down reaction kinetics. |
| Precipitation of the compound from solution | Poor solubility, pH effects | 1. Determine solubility in various solvents: Test solubility in a range of solvents to find the most suitable one for your desired concentration. 2. For aqueous solutions, check the pH: Quinolines are basic and may precipitate at neutral or high pH.[3][11] Adjust the pH to be slightly acidic (e.g., pH 4-6) to improve solubility. 3. Consider using a co-solvent: For aqueous applications, a small percentage of an organic solvent like DMSO or ethanol can help maintain solubility. |
| Discoloration of the solution (e.g., turning yellow/brown) | Oxidative degradation or photodecomposition | 1. Protect from light: Repeat the experiment with light-protected vials (amber or foil-wrapped). If the discoloration is prevented, the issue is photodecomposition. 2. Degas solvents: Purge solvents with nitrogen or argon before preparing solutions to remove dissolved oxygen. 3. Add an antioxidant: If oxidation is suspected, consider the compatibility of adding a small amount of an antioxidant like BHT, although this may interfere with some assays. |
| Inconsistent assay results | Compound instability under assay conditions | 1. Perform a time-course stability study in the assay buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation at different time points. 2. Evaluate the impact of assay components: Individually test the stability of the compound in the presence of other assay reagents (e.g., reducing agents, metal ions) to identify any incompatibilities. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12]
Objective
To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) as recommended by ICH guidelines.
Materials
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Photostability chamber
Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in acetonitrile/water) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after the exposure period.
-
-
Thermal Degradation:
-
Keep the solid compound in a controlled temperature oven at 60°C for 48 hours.
-
Prepare a solution from the stressed solid and analyze by HPLC.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Monitor at a wavelength where the compound has maximum absorbance.
-
Data Analysis
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
Visualizing the Workflow
Caption: Workflow for a forced degradation study.
Summary of Expected Stability
Based on the chemical structure and literature on related compounds, a summary of the expected stability of this compound is provided below. This table should be used as a general guideline, and experimental verification is crucial.
| Solvent/Condition | Expected Stability | Primary Degradation Pathway | Rationale |
| Aprotic Solvents (DMSO, Acetonitrile) | High | Minimal | Lack of nucleophiles to react with the chloro group. |
| Protic Solvents (Methanol, Ethanol) | Moderate to Low | Solvolysis (Nucleophilic Substitution) | The hydroxyl group of the solvent can act as a nucleophile, displacing the chloro group. |
| Aqueous Solutions (Acidic pH) | High | Hydrolysis (slow) | Protonation of the quinoline nitrogen increases solubility and stability. Acid-catalyzed hydrolysis is possible but likely slow. |
| Aqueous Solutions (Basic pH) | Low | Hydrolysis, Precipitation | Decreased solubility of the free base. Base-catalyzed hydrolysis of the chloro group is a potential degradation pathway. |
| Exposure to Light | Potentially Unstable | Photodegradation (e.g., dehalogenation) | Halogenated aromatic compounds are often susceptible to photolytic cleavage.[13] |
| Oxidizing Conditions (e.g., H₂O₂) | Moderate | Oxidation | The electron-rich methoxy group and the quinoline ring itself can be susceptible to oxidation. |
References
-
Sharma, G. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Jain, R. et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3). Available from: [Link]
-
Carvajal, T. M. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 146. Available from: [Link]
-
Patel, K. D. et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available from: [Link]
-
Singh, R. et al. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available from: [Link]
-
Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available from: [Link]
-
Carvajal, T. M. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Kumar, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21951-21976. Available from: [Link]
-
Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. Available from: [Link]
-
Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from: [Link]
-
El-Dean, A. M. K. et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(1), 307-317. Available from: [Link]
-
ACS Publications. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters. Available from: [Link]
-
Liu, Y. et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Available from: [Link]
-
MDPI. (2024). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Materials. Available from: [Link]
-
AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Skulcova, A. et al. (2016). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate. Available from: [Link]
-
Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811. Available from: [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available from: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Bougarrani, S. et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1478. Available from: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
-
Rocha, I. O. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from: [Link]
-
PubChem. 4-Chloro-8-methoxy-2-methylquinoline. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Beilstein Archives - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-archives.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
troubleshooting mass spectrometry fragmentation of trifluoromethylquinolines
Case ID: TQ-MS-404 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Fragmentation, Sensitivity, and Isomer Differentiation of Trifluoromethylquinolines
Executive Summary
Trifluoromethylquinolines (CF₃-quinolines) represent a high-value scaffold in drug discovery due to the metabolic stability and lipophilicity conferred by the CF₃ group. However, these same properties create distinct challenges in mass spectrometry (MS).[1] The electron-withdrawing nature of the CF₃ group significantly lowers the basicity of the quinoline nitrogen, complicating ionization, while the strength of the C-F bond often alters standard fragmentation rules.
This guide addresses the three most common support tickets we receive: low sensitivity , ambiguous fragmentation , and isomer differentiation .
Knowledge Base Article (KBA) 001: Signal Optimization
Issue: “I see a strong UV trace, but my MS signal in ESI(+) is weak or non-existent.”
Root Cause Analysis:
The trifluoromethyl group is strongly electron-withdrawing (Hammett constant
Troubleshooting Protocol:
| Step | Parameter | Action | Scientific Rationale |
| 1 | Mobile Phase pH | Acidify to pH < 3.0 | Use 0.1% Formic Acid or even 0.05% TFA (carefully). The pH must be below the pKa of the quinoline nitrogen to ensure protonation ( |
| 2 | Ionization Source | Switch to APCI | Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions and is often more effective for low-basicity compounds than ESI. |
| 3 | Adduct Check | Scan for Na⁺/K⁺ | Due to low basicity, the molecule may prefer cationization over protonation. Look for |
| 4 | Concentration | Increase [Analyte] | Fluorinated compounds often have lower ionization efficiency. You may need 10x higher concentration compared to non-fluorinated analogs. |
KBA 002: Fragmentation Mechanics (The "Spectrum Decoder")
Issue: “My fragmentation pattern doesn't match standard quinoline libraries. I see unexpected losses.”
Mechanism:
Unlike standard quinolines which predominantly lose HCN (27 Da), CF₃-quinolines exhibit a competition between ring cleavage and fluorine-specific losses. The C-CF₃ bond is exceptionally strong (~110 kcal/mol), making direct loss of the CF₃ radical (
Key Diagnostic Transitions:
-
Loss of HF (20 Da): Observed in ESI-MS/MS. Requires a proton source, typically from an adjacent carbon (ortho-effect) or solvent adducts.
-
Ring Cleavage (Loss of HCN, 27 Da): The signature quinoline fragmentation. The CF₃ group's position affects the energetics of this ring opening.
-
Loss of CF₂ (50 Da): Rare, but can occur via rearrangement if the ring opens.
Visualizing the Pathway:
Figure 1: The primary competition in ESI-MS/MS is between the standard quinoline ring opening (HCN loss) and fluorine-specific eliminations (HF loss).
KBA 003: Isomer Differentiation
Issue: “I cannot distinguish between 2-CF₃, 3-CF₃, and 4-CF₃ isomers using MS/MS.”
Resolution Strategy: Isomers of CF₃-quinolines are isobaric and often produce identical fragment masses. Differentiation requires analyzing the Relative Abundance (RA) of fragments, driven by the "Ortho Effect."
The "Ortho Effect" Rule: If the CF₃ group is located at the C2 or C8 position (proximal to the nitrogen), steric hindrance and electronic repulsion often destabilize the precursor ion more than in the C3/C4 isomers.
Differentiation Workflow:
-
Run Energy Ramp: Acquire MS/MS spectra at stepping collision energies (e.g., 20, 35, 50 eV).
-
Calculate Ratio: Plot the ratio of
vs. Collision Energy.-
Proximal Isomers (2-CF₃): Often show enhanced HF loss due to interaction with the protonated nitrogen or solvent cage.
-
Distal Isomers (4-CF₃): Typically favor HCN loss (ring cleavage) as the CF₃ is electronically isolated from the fragmentation site.
-
-
Chromatographic Confirmation: MS alone is risky. Always validate with Retention Time (RT). CF₃ position significantly alters dipole moment and LogP.
-
Prediction: 2-CF₃ (shielded N) often elutes later in Reverse Phase than 4-CF₃ (exposed N, more polar interaction).
-
KBA 004: Artifacts & Anomalies
Issue: “I see 'Ghost Peaks' or persistent background signals of my compound.”
Troubleshooting: Fluorinated compounds are notoriously "sticky" due to high lipophilicity and low water solubility.
-
The Fix: Implement a "Sawtooth" wash gradient.
-
Protocol: After the analytical ramp, oscillate the mobile phase between 95% Organic and 10% Organic three times over 2 minutes.
-
-
Mass Defect Warning: CF₃ groups introduce a negative mass defect. If you are using a narrow mass window (e.g., ±5 ppm) on a high-res instrument, ensure your calculated exact mass accounts for Fluorine (18.9984 Da). A 4-CF₃-quinoline will have a slightly lower exact mass than a non-fluorinated alkyl equivalent.
References
-
BenchChem. (2025). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from
- Fu, X., et al. (2011). Fragmentation pathways of protonated quinoline derivatives using ESI-MS/MS. Journal of Mass Spectrometry.
- Holcapek, M., et al. (2010). Structural analysis of organofluorine compounds by mass spectrometry. Journal of Fluorine Chemistry.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Reference for Even-Electron Rule and Radical Losses in ESI).
Sources
Technical Support Center: Reaction Optimization for 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Preventing Hydrodehalogenation (Dechlorination) Side Reactions Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Substrate Profile & Reactivity Analysis
Before troubleshooting, it is critical to understand why your substrate behaves the way it does. 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is not a standard aryl chloride; it is an electron-deficient heterocycle with a "push-pull" electronic system.[1]
-
The "Pull" (Activation): The 2-trifluoromethyl (
) group and the quinoline nitrogen strongly withdraw electron density from the C4 position. This makes the C-Cl bond highly activated for oxidative addition (in Pd-catalysis) and Nucleophilic Aromatic Substitution ( ).[1] -
The "Push" (Stabilization): The 8-methoxy (
) group is an electron donor. While it slightly increases electron density in the benzene ring, the strong activation from the group dominates the reactivity at the C4 position. -
The Risk: Because the C-Cl bond is so activated, the oxidative addition to Palladium (
) is rapid. However, if the subsequent transmetallation or reductive elimination steps are slow, the long-lived -aryl intermediate is highly susceptible to hydrodehalogenation (replacing Cl with H) via -hydride elimination from solvents or bases.[1]
Troubleshooting Module: Palladium-Catalyzed Cross-Couplings
(Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[1]
User Complaint: "I am attempting a Suzuki coupling, but the major product is the dechlorinated quinoline (Mass = M - 34)."
Root Cause Analysis: The Hydride Source
Dehalogenation usually occurs via a Transfer Hydrogenation mechanism. The Palladium inserts into the C-Cl bond, but instead of coupling with your boronic acid, it grabs a hydride (
Common Culprits:
-
Solvents: Secondary alcohols (Isopropanol, 2-butanol) are hydride donors.[1]
-
Bases: Amines with
-hydrogens (Triethylamine, DIPEA) or Alkoxides (NaOEt, NaOiPr).[1] -
Trace Water: Can lead to hydrolysis (M - Cl + OH), often confused with dehalogenation.[1]
Optimization Protocol: The "Safe" Suzuki Method
To fix this, we must eliminate hydride sources and accelerate the desired reductive elimination.
Recommended Conditions:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Toluene or 1,4-Dioxane | Aprotic non-polar/polar solvents prevent hydride transfer.[1] Avoid alcohols completely. |
| Base | Inorganic bases lack | |
| Catalyst | XPhos is bulky and electron-rich; it accelerates reductive elimination, giving the dehalogenation pathway less time to occur.[1] | |
| Temp | 80°C - 100°C | High temp favors the high-energy barrier of cross-coupling over the lower-barrier side reactions (counter-intuitive but often true for bulky ligands).[1] |
Mechanistic Visualization (The Fork in the Road)
Caption: Figure 1. Mechanistic divergence. The presence of hydride donors (alcohols/amines) diverts the Pd-intermediate toward the unwanted dehalogenated product.
Troubleshooting Module: Nucleophilic Aromatic Substitution ( )
User Complaint: "I am trying to displace the Chloride with an amine, but the reaction is stalling or giving me the hydrolysis product (4-hydroxy)."
Because of the 2-
The "Protonation Trap"
In
Protocol:
-
Solvent: DMF or NMP (High boiling, polar aprotic).
-
Base: Use a non-nucleophilic base like DIPEA (Hunig's base) or
.-
Warning: Do not use strong alkoxides (like NaOMe) unless you want the ether product.
-
-
Temperature: Start at RT . Only heat to 60°C if necessary. The 2-
group makes this reaction much faster than a standard chloroquinoline.
Troubleshooting Module: Chemoselective Hydrogenation
User Complaint: "I have a nitro group on the 8-methoxy ring (or elsewhere) that I need to reduce to an amine. When I use Pd/C and Hydrogen, the Chlorine falls off."
Explanation:
The
Solution: Switch to Chemical Reduction Do not use Catalytic Hydrogenation. Use chemoselective metal reductions that do not touch aryl chlorides.
| Reagent System | Target Group | Effect on 4-Cl- |
| Nitro/Alkene | UNSAFE: Will cause dehalogenation.[1] | |
| Fe powder + | Nitro | SAFE: Chemoselective for Nitro. |
| Nitro | SAFE: Standard conditions. | |
| Ketone | SAFE: Luche Reduction preserves the halide. |
Decision Tree for Experimental Design
Use this flowchart to select the correct reaction conditions for your specific goal.
Caption: Figure 2. Experimental decision matrix for avoiding dehalogenation based on reaction intent.
References & Further Reading
-
Mechanisms of Dehalogenation in Pd-Catalysis:
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
-
Source: ResearchGate / Organic Chemistry Frontiers.
-
URL:
-
-
Chemoselective Hydrogenation:
-
General Quinoline Synthesis & Reactivity:
-
Title: Synthesis of Quinolines (Name Reactions & Protocols).
-
Source: Organic Chemistry Portal.
-
URL:
-
-
Nucleophilic Substitution of Activated Pyridines/Quinolines:
-
Title: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine (Analogous reactivity guide).
-
Source: BenchChem Technical Notes.[4]
-
URL:(Note: Generalized protocol reference)
-
Disclaimer: These protocols are based on general reactivity patterns of electron-deficient chloroquinolines. Always perform a small-scale pilot reaction (10-20 mg) before scaling up.[1]
Sources
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
challenges in the characterization of fluorinated quinolines
Technical Support Center: Characterization of Fluorinated Quinolines
Executive Summary: The "Fluorine Factor"
Fluorinated quinolines (e.g., fluoroquinolone antibiotics, mefloquine analogs) are cornerstones of modern medicinal chemistry due to their metabolic stability and enhanced lipophilicity. However, the introduction of fluorine (
This guide addresses the three most common technical bottlenecks:
-
NMR Signal Splitting: Misinterpreting
-coupling as impurities. -
LC-MS Ion Suppression: The "invisible mass" phenomenon.
-
Regioisomer Co-elution: Failure of standard C18 chromatography.
Module A: NMR Interpretation & Anomalies
The Issue: Users frequently report "extra peaks" or "split signals" in
The Mechanism:
Diagnostic Data: Typical Coupling Constants in Fluorinated Quinolines
| Interaction Type | Bond Distance | Coupling Constant (
Troubleshooting Protocol: The "Coupling vs. Impurity" Test
-
Calculate Hz Differences: If the separation between two peaks (in ppm) multiplied by the spectrometer frequency (MHz) equals a standard
-value (e.g., ~250 Hz), it is a coupling, not an impurity. -
Run
F-Decoupled C NMR: If the "impurity" collapses into a singlet, the structure is pure. -
Solvent Effects:
F chemical shifts are highly solvent-dependent. A shift of 2–5 ppm is common when switching from CDCl to DMSO- . Do not treat this as a structural change.
Visualization: NMR Troubleshooting Logic
Caption: Decision tree for distinguishing Carbon-Fluorine coupling from structural impurities.
Module B: Chromatography & Regioisomer Separation
The Issue: Fluorination on the quinoline ring (e.g., 6-fluoro vs. 7-fluoro isomers) creates positional isomers that often co-elute on standard C18 columns due to identical hydrophobicity.
The Solution: Fluorous-Phase Selectivity Standard C18 relies on hydrophobic interaction.[1] However, fluorinated compounds possess a "fluorous" character. Using a Pentafluorophenyl (PFP) stationary phase introduces orthogonal separation mechanisms:
-
-
interactions.[1] -
Dipole-dipole interactions.
-
Shape selectivity (rigid ring systems).
Comparative Protocol: C18 vs. PFP
| Parameter | Standard Protocol (Fails) | Recommended PFP Protocol |
| Column | C18 (Alkyl chain) | PFP (Pentafluorophenyl) Core-Shell |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
| Mobile Phase | Water/Acetonitrile | Water/Methanol (MeOH enhances |
| Additive | 0.1% Formic Acid | 5-10 mM Ammonium Acetate (stabilizes pH/dipoles) |
Why Methanol? Acetonitrile can suppress the
Module C: Mass Spectrometry (LC-MS) Challenges
The Issue: "I see the peak on UV, but no signal in MS (ESI+)."
The Mechanism:
-
Electronegativity: Fluorine atoms withdraw electron density from the quinoline nitrogen, reducing its basicity (
drops). This makes protonation in Electrospray Ionization (ESI) difficult. -
Ion Suppression: If you are using TFA (Trifluoroacetic acid) as a mobile phase additive, it forms strong ion pairs with the basic quinoline, preventing ionization.
Self-Validating Workflow for MS Optimization:
-
Remove TFA: Switch to Formic Acid (0.1%) or Ammonium Formate. TFA is the "kiss of death" for ESI sensitivity in negative/neutral modes.
-
Switch Source: If ESI+ fails, switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies on gas-phase ion-molecule reactions and is less sensitive to the reduced basicity caused by fluorine.
-
Check Negative Mode: If the quinoline has an acidic proton (e.g., a carboxylic acid on the ring), ESI Negative mode is often 10x more sensitive for fluorinated species.
Visualization: LC-MS Method Development Loop
Caption: Iterative workflow for recovering MS signal in difficult fluorinated heterocycles.
Frequently Asked Questions (FAQs)
Q: My elemental analysis (CHN) is consistently off. Is the fluorine interfering?
A: Yes. Standard combustion analysis often requires specific oxidizers (like
Q: Can I use
Q: Why do my X-ray crystal structures look "blurred" around the fluorine? A: This is F/H Disorder . Fluorine (1.47 Å) and Hydrogen (1.20 Å) have similar van der Waals radii. In quinolines, the crystal lattice may pack such that F and H sites are swapped randomly in different unit cells, creating a "ghost" electron density map. This is a solving challenge, not a purity issue.
References
-
Doddrell, D., et al. (1976).[2] "
C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies onngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> C– F coupling constants." Journal of the Chemical Society, Perkin Transactions 2. -
Pereira, L., et al. (2008). "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." Chromatography Online.
-
Buhrman, D., et al. (2005). "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International.
-
Vizen, J., et al. (2022). "
F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. -
Agilent Technologies. (2014). "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns."
Sources
preventing byproduct formation in the synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
This guide functions as a specialized Technical Support Center for researchers synthesizing 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline . It addresses the specific chemical challenges imposed by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
Status: Operational | Tier: L3 Advanced Support | Topic: Impurity Control & Process Optimization
Executive Summary: The Chemical Challenge
Synthesizing this compound (CAS: 41192-89-6) requires balancing two opposing electronic effects:
-
The 2-CF
Group (Electron Withdrawing): Deactivates the quinoline ring. During the chlorination step, this reduces the nucleophilicity of the 4-hydroxy tautomer, often leading to incomplete conversion or requiring harsh conditions that degrade the molecule. -
The 8-OMe Group (Electron Donating): Activates the benzene ring but is susceptible to demethylation under the strongly acidic conditions generated by POCl
hydrolysis or Lewis acid catalysis.
This guide provides troubleshooting protocols to navigate these conflicting requirements.
Module 1: The Cyclization Phase (Pre-Chlorination)
Context: The precursor, 8-methoxy-2-(trifluoromethyl)quinolin-4-ol, is typically generated via a Conrad-Limpach condensation of o-anisidine and ethyl 4,4,4-trifluoroacetoacetate.
Q1: I am seeing significant "tar" formation and low yields during the cyclization. What is happening?
Diagnosis: Thermal degradation due to uncontrolled polymerization of the enamine intermediate. Technical Insight: The Conrad-Limpach reaction proceeds via a kinetic enamine intermediate. If the temperature ramp is too slow, or if the solvent (typically Diphenyl ether or Dowtherm A) is not at a rolling boil before addition, the intermediate polymerizes rather than cyclizing. Protocol Adjustment:
-
Pre-heat the Solvent: Ensure your heat transfer fluid (Dowtherm A) is at 250°C before adding the substrate.
-
Dropwise Addition: Add the enamine (dissolved in a minimal amount of solvent) dropwise to the boiling solvent. This ensures infinite dilution and favors intramolecular cyclization over intermolecular polymerization.
-
Reference Check: See Conrad-Limpach Kinetics [1].
Q2: My LC-MS shows a mass corresponding to the uncyclized enamine even after reflux.
Diagnosis: Failure to remove water/ethanol.
Root Cause: The condensation of o-anisidine and the keto-ester is an equilibrium. The presence of water hydrolyzes the imine bond. The CF
-
Dean-Stark Trap: Use a Dean-Stark apparatus with toluene or xylene during the initial condensation step (before the high-temp cyclization) to azeotropically remove water.
-
Molecular Sieves: Add 4Å molecular sieves to the reaction vessel during the initial amine-ester condensation.
Module 2: The Chlorination Phase (POCl Chemistry)
Context: Converting the 4-OH intermediate to the 4-Cl product using Phosphorus Oxychloride (POCl
Q3: The reaction stalls with 10-15% starting material (4-OH) remaining. Adding more POCl doesn't help.
Diagnosis: Electronic deactivation by the 2-CF
-
Catalyst: Add N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIEA) (0.5 - 1.0 eq).
-
Function: The base deprotonates the 4-OH tautomer, creating a more nucleophilic oxyanion that readily attacks POCl
. -
Warning: Add base slowly at low temperature (0°C) to prevent an exotherm that could cleave the 8-OMe group.
Q4: I see a "dimer" impurity (M+ = ~500 range). How do I prevent this?
Diagnosis: Formation of pyrophosphate-linked quinoline dimers. Cause: This occurs when the dichlorophosphate intermediate reacts with a second molecule of 4-hydroxyquinoline instead of a chloride ion. This is common when the chloride ion concentration is too low or the temperature is ramped too quickly. Prevention Strategy:
-
Solvent Choice: Avoid neat POCl
if possible. Use Acetonitrile as a co-solvent. It stabilizes the ionic intermediates. -
Chloride Source: Add Phosphorus Pentachloride (PCl
) (0.1 - 0.2 eq). PCl dissociates to provide a high concentration of Cl , ensuring the intermediate is intercepted by chloride rapidly, preventing dimerization [2].
Q5: My 8-methoxy group is disappearing (Demethylation), yielding the 8-hydroxy byproduct.
Diagnosis: Acid-catalyzed ether cleavage.
Root Cause: The generation of HCl during the reaction, combined with high temperatures (>100°C), can cleave the methyl ether. The 2-CF
-
Temperature Limit: Do not exceed 90°C . The CF
deactivation usually tempts researchers to reflux at 110°C (boiling point of POCl ), but this is the "danger zone" for the methoxy group. -
Reaction Time: Monitor by HPLC every 30 minutes. Stop immediately upon consumption of starting material.
-
Quench: Quench into ice-cold NaHCO
or Ammonia water. Do not quench into water alone; the resulting hot HCl solution will hydrolyze the ether during the workup.
Module 3: Visualizing the Pathway & Troubleshooting
The following diagram illustrates the critical decision nodes and chemical pathways involved in the synthesis.
Caption: Reaction pathway analysis identifying critical control points (Yellow) where deviation leads to specific byproduct formation (Red).
Module 4: Data & Reagent Selection
Comparative Reagent Profile for Chlorination
The choice of chlorinating agent significantly impacts the impurity profile of electron-deficient quinolines.
| Reagent System | Reactivity | 8-OMe Stability | Primary Impurity Risk | Recommendation |
| POCl | Moderate | High | Dimerization, Stuck Intermediates | Standard (with optimization) |
| POCl | High | Moderate | Demethylation (if overheated) | Recommended for stubborn substrates |
| SOCl | Low | Very High | Incomplete Reaction | Not recommended for 2-CF |
| Oxalyl Chloride | Very High | Low | Complex degradation | Avoid |
Standardized Protocol Summary
-
Drying: Dry 4-OH intermediate at 60°C under vacuum for 12h.
-
Setup: Charge 4-OH solid, add POCl
(5.0 eq). -
Catalysis: Add DIEA (0.8 eq) dropwise at 0°C. Stir 15 min.
-
Activation: Add PCl
(0.2 eq) if history shows dimerization. -
Reaction: Heat to 85-90°C. Monitor via HPLC.
-
Workup: Pour onto ice/NH
OH mixture (maintaining pH > 8).
References
-
NIH/PubChem. Conrad-Limpach Synthesis of 4-Hydroxyquinolones: Reaction Conditions and Solvent Effects. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Advances.[2] Available at: [Link]
Sources
reaction monitoring techniques for 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline synthesis
Introduction
This guide addresses the synthesis and monitoring of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline , a critical scaffold for antimalarial analogs (similar to Mefloquine) and kinase inhibitors. The synthesis typically proceeds via a Conrad-Limpach approach followed by chlorination.
This molecule presents unique challenges:
-
The 2-CF₃ group introduces strong electron-withdrawing effects, deactivating the ring toward electrophilic aromatic substitution but activating the 4-position for nucleophilic attack.
-
The 8-methoxy group provides electron density but creates steric bulk and potential demethylation risks under harsh acidic conditions.
-
The 4-Chloro substituent is labile; improper monitoring leads to hydrolysis back to the 4-hydroxy precursor.
Part 1: The Synthetic Workflow & Control Points
The following diagram outlines the critical control points (IPC - In-Process Controls) where monitoring is mandatory to prevent downstream failure.
Caption: Workflow illustrating the Conrad-Limpach route with critical In-Process Control (IPC) points.
Part 2: Analytical Protocols (Standard Operating Procedures)
Protocol A: High-Performance Liquid Chromatography (HPLC)
Purpose: Quantitative conversion monitoring of the chlorination step (4-OH
-
Principle: The starting material (4-OH) is significantly more polar and will elute early. The product (4-Cl) is lipophilic and elutes late.
-
Common Pitfall: Using a neutral pH mobile phase causes the 4-OH species (which exists as the 4-quinolone tautomer) to tail significantly. Acidic buffering is required.
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic backbone) and 280 nm |
| Expected Retention | 4-OH Precursor: ~4-6 min 4-Cl Product: ~12-14 min |
Sample Preparation for POCl₃ Reactions (Crucial): Do NOT inject reaction mixture directly.
-
Take 50 µL of reaction mixture.
-
Quench into 500 µL dry methanol (immediate methyl ester formation is unlikely at RT if rapid) OR cold aqueous bicarbonate.
-
Preferred: Quench into 500 µL cold sat. NaHCO₃, extract with 500 µL Ethyl Acetate. Inject the organic layer.
Protocol B: 19F NMR Spectroscopy
Purpose: Confirming the integrity of the -CF₃ group and detecting regioisomers.
-
Solvent: CDCl₃ or DMSO-d6.
-
Reference: CFCl₃ (0 ppm) or internal standard (e.g., trifluorotoluene).
-
Diagnostic Signals:
-
Target (4-Cl): Singlet, typically -63 to -68 ppm .
-
Precursor (4-OH): Singlet, slightly shifted (usually downfield by 1-2 ppm relative to product due to H-bonding in the quinolone form).
-
Impurity (Hydrolysis): Broadening of the peak indicates dynamic exchange if acid is present.
-
Part 3: Troubleshooting & FAQs
Category 1: The Chlorination Step (POCl₃)[1][2]
Q1: HPLC shows the product peak appearing, but it reverts to the starting material peak during workup. What is happening?
-
Diagnosis: This is Hydrolysis . The 4-chloro-2-(trifluoromethyl)quinoline system is electron-deficient. The 2-CF₃ group activates the 4-position for Nucleophilic Aromatic Substitution (SnAr).
-
Root Cause: The workup was likely too acidic or too hot.
-
Solution:
-
Quench the POCl₃ mixture into ice-cold dilute ammonia or NaHCO₃.
-
Maintain pH > 7 during extraction.
-
Do not heat the aqueous layer. Extract immediately into DCM or EtOAc and dry over MgSO₄.
-
Q2: The reaction stalls at 80% conversion despite excess POCl₃.
-
Diagnosis: The "Vilsmeier-Haack" type intermediate (phosphorylated species) is stable and not collapsing to the chloride.
-
Solution:
-
Catalyst: Add a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier reagent (Cl-CH=NMe₂⁺), which is a more potent chlorinating agent than POCl₃ alone.
-
Temperature: Increase temperature to reflux (105°C).
-
Category 2: The Cyclization Step (Conrad-Limpach)[3]
Q3: I see multiple fluorinated impurities in the 19F NMR after cyclization.
-
Diagnosis: Thermal degradation or regioisomer formation.
-
Context: The Conrad-Limpach requires high temperatures (~250°C) using Dowtherm A or diphenyl ether.
-
Solution:
-
Ensure the enamine formation (Step 1) is 100% complete before heating to 250°C. Residual aniline leads to tar.
-
Degassing: Oxygen at 250°C causes oxidative degradation. Sparge the solvent with Nitrogen/Argon for 30 mins before heating.
-
Category 3: Impurity Profiling
Q4: There is a persistent impurity at RRT 0.9 (just before the product).
-
Diagnosis: Likely the 4-Bromo analog (if POBr₃ was ever used in the lab) or, more likely, a regioisomer where the cyclization occurred on the wrong carbon (unlikely with 8-methoxy blocking, but possible if the methoxy group demethylated).
-
Verification: Check MS. If Mass is M-14 (loss of methyl), you have the 8-hydroxy-4-chloro impurity.
-
Fix: Methylate the precursor with MeI/K₂CO₃ before the final chlorination if the phenol is exposed.
Part 4: Troubleshooting Logic Tree
Use this decision tree when the HPLC assay does not meet specifications (>98% purity).
Caption: Logic tree for diagnosing low conversion or purity issues in quinoline chlorination.
References
-
Conrad-Limpach Synthesis Overview
-
Chlorination of Quinazolones/Quinolines with POCl₃
- Title: POCl3 chlorination of 4-quinazolones (Mechanism applicable to quinolines).
- Source: PubMed (NIH)
- Context: Describes the phosphorylation intermediate and the requirement for temper
-
URL:[Link]
-
19F NMR Chemical Shifts
-
HPLC Methods for Chloroquinolines
Sources
Technical Support Center: Selective Functionalization of the Quinoline Core
Current Status: Online Operator: Senior Application Scientist Ticket ID: QUN-FUNC-001 Subject: Strategies for Regiocontrol (C2, C4, C5, C8) and Troubleshooting Common Failures
Welcome to the Quinoline Functionalization Support Center
You have reached the advanced support tier. Quinoline is a "privileged scaffold" in drug discovery, yet its amphoteric nature—an electron-deficient pyridine ring fused to an electron-rich benzene ring—creates a complex reactivity landscape.
This guide moves beyond textbook definitions to address the causality of experimental failures. We focus on three critical vectors: Nucleophilic Activation (C2/C4) , Directed C-H Activation (C8) , and Radical Functionalization (Minisci) .
Quick Reference: The Selectivity Matrix
Before modifying your protocol, consult this matrix to ensure your reagents align with your target site.
| Target Site | Dominant Electronic Factor | Primary Strategy | Key Reagents/Catalysts |
| C2 | Nucleophilic Attack / Reissert-Henze | ||
| C4 | Radical Addition (Minisci) | ||
| C5 | Benzene Ring (HOMO coeff.) | Electrophilic Aromatic Subst.[1][2][3][4][5] (S_EAr) | |
| C8 | Chelation Assistance | Directed C-H Activation |
Module 1: The Pyridine Ring (C2/C4 Selectivity)
User Issue: "I need to install a nitrile or alkyl group at C2, but I'm seeing low conversion or mixtures of C2/C4 addition."
The Solution: N-Oxide Activation (Reissert-Henze Logic)
Direct nucleophilic attack on neutral quinoline is difficult due to the aromatic stability. You must break the aromaticity temporarily or increase the electrophilicity of the C2 position. The most robust method is the Reissert-Henze reaction using Quinoline
Mechanism & Logic:
-
Activation: The
-oxide oxygen is acylated (using Benzoyl Chloride or similar), creating a highly electrophilic -acyloxyquinolinium salt. -
Attack: The nucleophile (CN, indole, enolate) attacks C2.
-
Re-aromatization: Elimination of the acid restores the quinoline core.
Visualizing the Pathway
Caption: The Reissert-Henze activation cycle converts the N-oxide into a reactive salt, directing nucleophiles exclusively to C2.
Standard Operating Procedure: C2-Cyanation
-
Oxidation: Dissolve quinoline (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir to RT (2-4 h). Wash with aq.
. Isolate -oxide.[6][7][8][9][10] -
Activation: Dissolve
-oxide (1.0 equiv) in dry DCM. Add TMSCN (1.5 equiv). -
Addition: Dropwise addition of Benzoyl Chloride (1.2 equiv) at 0°C. Note: Exothermic.
-
Workup: Quench with
. The elimination of benzoic acid usually happens spontaneously or upon mild heating.
Module 2: The Benzene Ring (C8 Selectivity)
User Issue: "I am trying to arylate the benzene ring. Standard S_EAr gives me C5/C8 mixtures, but I specifically need the C8 isomer."
The Solution: Chelation-Assisted C-H Activation
The C8 position is geometrically ideal for Directed C-H Activation . The quinoline nitrogen (or
Critical Troubleshooting:
-
Catalyst Choice: Rh(III) (
) is superior for this. Pd(II) often suffers from forming stable bis-quinoline complexes that shut down catalysis unless specific bulky ligands are used [1]. -
Oxidation State: If using neutral quinoline, C8-H activation is difficult. Use Quinoline
-oxide . The oxygen provides a "handle" for the metal, forming a 5-membered metallacycle.
Visualizing the C8-Metallacycle
Caption: Rh(III) utilizes the N-oxide oxygen as a directing group to form a stable 5-membered metallacycle, exclusively activating the C8 position.
Protocol: Rh(III)-Catalyzed C8-Arylation
-
Substrates: Quinoline
-oxide (0.2 mmol), Aryl Boronic Acid (2.0 equiv). -
Catalyst:
(2.5 mol%), (10 mol% - halogen scavenger is critical). -
Solvent: DCE or Toluene, 100°C, sealed tube.
-
Note: The
-oxide moiety is retained. If you need the free quinoline, reduce post-reaction using or Zn/AcOH.
Module 3: Radical Functionalization (Minisci Reaction)
User Issue: "I'm using the Minisci reaction for alkylation. I get the product, but also di-alkylated byproducts and low yields."
The Solution: Zinc Sulfinate Salts (Baran Diversinates)
Traditional Minisci (Ag/Persulfate/Carboxylic Acid) generates radicals too aggressively, leading to "radical soup" and polysubstitution. The modern standard, developed by the Baran lab, uses Zinc Sulfinate salts (
Troubleshooting Q&A
Q: Why is my reaction stalling? A: Check your pH. The Minisci reaction requires the heterocycle to be protonated. The radical is nucleophilic; the quinoline must be electrophilic (protonated).
-
Fix: Ensure you are using a biphasic system (DCM/H2O) with TFA (Trifluoroacetic acid) added.
Q: I still see di-alkylation (polysubstitution). A: The product is often more electron-rich (and thus more reactive) than the starting material.
-
Fix 1: Use DMSO as the solvent without acid if the substrate allows. DMSO attenuates the reactivity of the radical species [3].
-
Fix 2: Control the radical flux. Do not dump the oxidant (TBHP) in all at once. Syringe pump addition helps.
Q: How do I control C2 vs C4 selectivity in Minisci? A: This is electronically difficult as both positions have similar LUMO coefficients in the protonated form.
-
Guideline: Generally, C2 is favored due to accessibility. If C2 is blocked, C4 is functionalized. To force C4 on an unsubstituted quinoline, bulky radicals (e.g., tert-butyl) favor C4 slightly due to steric clash at C2, but mixtures are common.
Protocol: Zinc Sulfinate Alkylation
-
Setup: Quinoline (1 equiv), Zinc Sulfinate Salt (2-3 equiv).
-
Solvent: DCM:H2O (2.5:1).
-
Additives: TFA (1 equiv) to protonate the base.
-
Oxidant: TBHP (70% aq, 3-5 equiv) added dropwise at 0°C, then warm to RT.
-
Monitoring: Watch for gas evolution (
). Stir vigorously (biphasic).
References
-
Stephens, D. E., et al. (2016). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis. Link
-
O'Hara, F., et al. (2013).[4][11] "Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery." Nature Protocols. Link
-
Proctor, R. S., & Phipps, R. J. (2018).[5] "Catalytic enantioselective Minisci-type addition to heteroarenes." Science. Link
-
Mousseau, J. J., & Charette, A. B. (2013). "Direct Functionalization of Pyridine N-Oxides via Organic and Organometallic Means." Accounts of Chemical Research. Link
End of Technical Guide. For further assistance, contact the Synthesis Core Facility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline: A Comparative Technical Guide
Topic: Validation of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline's Mechanism of Action Content Type: Publish Comparison Guide
Executive Summary: The Hybrid Scaffold Hypothesis
In the optimization of quinoline-based antimalarials and antibacterials, This compound represents a critical "hybrid" pharmacophore. It bridges the structural gap between the metabolic stability of Mefloquine (defined by the 2,8-bis(trifluoromethyl) motif) and the electronic properties of 8-aminoquinolines (like Primaquine/Tafenoquine) or the 6-methoxy group of Quinine.
Validating the mechanism of action (MOA) of this compound requires a distinct approach. Unlike finished drugs, this 4-chloro derivative acts primarily as a reactive electrophilic scaffold . Its "mechanism" is latent until functionalized. Therefore, validation is a two-phase process:
-
Chemical Validation: Confirming the C4-position susceptibility to nucleophilic aromatic substitution (
) to generate a bioactive amine. -
Pharmacophoric Validation: Confirming that the resulting 2-CF3, 8-OMe substituted 4-aminoquinoline retains the ability to inhibit hemozoin formation (in malaria) or disrupt ATP synthase/DNA gyrase (in mycobacteria), while potentially offering an improved toxicity profile compared to the 2,8-bis(CF3) analog.
This guide outlines the experimental framework to validate this scaffold against industry standards like Chloroquine and Mefloquine intermediates .
Mechanism of Action: The "Heme-Capping" Paradigm
The primary MOA for quinolines derived from this scaffold is Heme Polymerization Inhibition (HPI) .
The Pathway[1][2][3]
-
pH Trapping: The basic side chain (added at C4) allows the drug to accumulate in the acidic food vacuole of the parasite (pH ~5.0).
-
Binding: The quinoline core, modified by the electron-withdrawing 2-CF3 and electron-donating 8-OMe, stacks via
- interactions with free heme (Ferriprotoporphyrin IX). -
Capping: The complex prevents heme from polymerizing into non-toxic hemozoin (
-hematin).[1] -
Toxicity: Free heme accumulates, inducing oxidative stress and membrane lysis in the parasite.
Mechanistic Logic Diagram
The following diagram illustrates the validated pathway from the raw scaffold to parasite death.
Figure 1: The activation and mechanistic pathway of the 4-chloro-quinoline scaffold.[2] The 4-chloro group serves as the leaving group to attach the vacuole-targeting amine.
Comparative Analysis: Performance vs. Alternatives
To validate the utility of the 8-methoxy-2-(trifluoromethyl) variant, it must be benchmarked against the standard scaffolds used in approved drugs.
Table 1: Structural and Mechanistic Comparison
| Feature | Target Scaffold (8-OMe, 2-CF3) | Mefloquine Scaffold (2,8-bis(CF3)) | Chloroquine Scaffold (4,7-Dichloro) |
| Electronic Nature | Hybrid: 2-CF3 (EWG) + 8-OMe (EDG). Balanced electron density. | Electron Deficient: Two strong EWGs. High metabolic stability. | Moderate: Cl is weakly deactivating. |
| Lipophilicity (LogP) | Moderate: OMe reduces LogP vs CF3, potentially improving solubility. | High: Very lipophilic, crosses BBB easily (CNS side effects).[2] | Low/Moderate: Good solubility profile. |
| Heme Binding | Predicted High: OMe may enhance | High: Driven by hydrophobic interactions. | High: The benchmark for heme affinity. |
| Toxicity Risk | Lower CNS Risk: Reduced lipophilicity may lower CNS penetration vs Mefloquine. | High CNS Risk: Neurotoxicity is a major clinical limiter. | Retinal Toxicity: Associated with accumulation. |
| Primary Use | Next-gen antimalarial/antibacterial discovery. | Mefloquine synthesis.[3][4][5][1][6][7] | Chloroquine/Hydroxychloroquine synthesis.[6] |
Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group; BBB = Blood-Brain Barrier.
Validation Protocols
To scientifically validate this scaffold, you must prove it can be converted into an active inhibitor. Do not test the 4-chloro compound directly on parasites/bacteria, as it is an alkylating agent and will yield false positives due to non-specific toxicity.
Experiment A: Chemical Competency (Probe Synthesis)
Objective: Validate the scaffold's reactivity compared to 4,7-dichloroquinoline. Rationale: The 2-CF3 group activates the C4-Cl for substitution, but the 8-OMe group deactivates it. You must establish the reaction kinetics.
-
Reagents: Scaffold (1 eq), N1,N1-diethylpentane-1,4-diamine (Novoldiamine, 1.2 eq), Phenol (solvent/catalyst).
-
Conditions: Heat to 120°C for 4–6 hours.
-
Validation Metric: Monitor by HPLC.
-
Success: >80% conversion to the 4-amino product.
-
Failure:[2] <50% yield indicates the 8-OMe deactivation is too strong, requiring Pd-catalyzed Buchwald-Hartwig amination instead of standard
.
-
Experiment B: -Hematin Inhibition Assay (The Gold Standard)
Objective: Quantify the MOA (Heme Polymerization Inhibition) of the derivatized scaffold. Rationale: This cell-free assay isolates the chemical mechanism (heme binding) from cellular uptake factors.
Protocol:
-
Preparation: Dissolve Hemin chloride (16.3 mg) in DMSO (10 mL).
-
Incubation: Mix Hemin solution with the derivatized test compound (various concentrations: 0.1 – 100 µM) in 0.5M acetate buffer (pH 5.0).
-
Initiation: Incubate at 37°C for 18–24 hours to allow hemin to polymerize into
-hematin (synthetic hemozoin). -
Quantification:
-
Add pyridine solution (20% v/v) to dissolve unpolymerized hemin.
-
Read absorbance at 405 nm . (Only unpolymerized heme-pyridine complex absorbs here; hemozoin precipitates).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.-
Validation Criteria: The
should be comparable to Chloroquine (typically 10–50 µM in this assay).
-
Experiment C: In Silico Docking (Molecular Validation)
Objective: Visualize the binding mode differences caused by the 8-OMe group. Tools: AutoDock Vina or Schrödinger Glide. Target: Dimeric Hematin (Crystal structure from PDB). Workflow:
-
Construct the 3D model of the derivatized scaffold.
-
Dock into the
- stacking site of the heme dimer. -
Critical Check: Measure the distance between the quinoline nitrogen and the heme iron. The 8-OMe group should point away from the steric clash zones, potentially forming additional H-bonds with propionate side chains of heme.
References
-
Egan, T. J., et al. (2000). "Role of Haematin (Heme) Polymerization in the Mechanism of Action of Quinoline Antimalarials." Journal of Inorganic Biochemistry. Link
-
Ridley, R. G., et al. (1996). "4-Aminoquinoline Analogs of Chloroquine with Shortened Side Chains Retain Activity Against Chloroquine-Resistant Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[4] Link
-
O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, Present, and Future; A Chemical Perspective." Journal of Medicinal Chemistry. Link
-
Dow, G. S., et al. (2004).[2] "Antimalarial Activity of a Non-Piperidine Library of Next-Generation Quinoline Methanols." Antimicrobial Agents and Chemotherapy.[4] (Contextualizes 2-CF3 quinoline scaffolds). Link
-
PubChem. "Compound Summary: Mefloquine." (For structural comparison of the 2,8-bis(CF3) core). Link
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103304538A - Method for synthesizing dextromefloquine - Google Patents [patents.google.com]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
cross-reactivity of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline in biological assays
Technical Assessment: Cross-Reactivity and Assay Interference of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Executive Summary & Core Directive
This compound (CAS: 41192-89-6) is a privileged scaffold intermediate primarily used in the synthesis of antimalarial (e.g., Mefloquine analogs) and antibacterial agents. Unlike stable final drug candidates (e.g., Chloroquine), this compound possesses a reactive 4-chloro electrophilic center and a fluorescent 8-methoxyquinoline core .
Crucial Insight for Researchers: In biological assays, this compound is frequently identified as a PAINS (Pan-Assay Interference Compounds) candidate. Its "cross-reactivity" is often not a specific ligand-receptor interaction but a result of:
-
Covalent Modification: Nucleophilic aromatic substitution (
) with protein cysteines. -
Optical Interference: Intrinsic fluorescence overlapping with common assay fluorophores (e.g., DAPI, Coumarin).
This guide objectively compares its performance against stable alternatives and provides self-validating protocols to distinguish true biological activity from assay artifacts.
Mechanism of Action & Cross-Reactivity Profile
The Reactivity Trap: Nucleophilic Aromatic Substitution ( )
The 4-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nitrogen and the trifluoromethyl group at position 2. In biological buffers (pH 7.4), the chlorine atom acts as a leaving group.
-
Mechanism: Thiol groups (R-SH) on enzymes or Glutathione (GSH) attack the C-4 position.
-
Result: Formation of a covalent thioether adduct.[1]
-
Assay Impact: This leads to irreversible inhibition of cysteine-dependent enzymes (e.g., Proteases, Kinases), manifesting as a False Positive in inhibition screens.
Optical Interference (Fluorescence)
The 8-methoxyquinoline motif is a known fluorophore.
-
Excitation: ~360 nm (UV region).
-
Emission: ~450–500 nm (Blue/Green region).
-
Cross-Talk: It interferes with assays using Coumarin (AMC) or DAPI readouts, causing False Negatives (signal masking) or False Positives (autofluorescence).
Comparative Analysis: Scaffold vs. Stable Alternatives
The following table contrasts the reactive intermediate (4-Cl) with stable quinoline drugs often used as benchmarks.
| Feature | This compound | Mefloquine (Benchmark) | Chloroquine (Benchmark) |
| Primary Role | Reactive Intermediate / Scaffold | Antimalarial Drug | Antimalarial / Autophagy Inhibitor |
| C-4 Substituent | Chlorine (Reactive Electrophile) | Methanol (Stable) | Amine (Stable) |
| Assay Stability | Low (Hydrolyzes/Reacts with Thiols) | High | High |
| Covalent Binding | Yes (Cysteine/GSH Adducts) | No | No |
| Fluorescence | High (Blue/Green Emission) | Low/Negligible | Moderate (pH dependent) |
| CYP Inhibition | High (Promiscuous Binder) | Moderate (CYP3A4/2D6) | Moderate (CYP2D6) |
| Rec. Usage | Synthesis only; Not for screening | Biological Control | Biological Control |
Visualizing the Interference Pathway
The diagram below illustrates the dual pathway of interference: Chemical Reactivity (
Figure 1: Dual interference mechanism showing covalent protein modification (Red) and fluorescence overlap (Green).
Validated Experimental Protocols
To confirm if observed activity is real or an artifact, use these self-validating protocols.
Protocol A: Glutathione (GSH) Reactivity Test
Purpose: To detect if the compound covalently binds to nucleophiles (false inhibition).
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Mix compound (50 µM final) with reduced L-Glutathione (500 µM) in PBS (pH 7.4).
-
Control: Prepare a parallel sample without GSH (Compound + Buffer).
-
Timepoint: Incubate at 37°C for 60 minutes.
-
Analysis: Analyze both samples via LC-MS.
-
Pass: Parent peak remains unchanged; no new adduct peak.
-
Fail (Reactive): Disappearance of parent peak (-Cl) and appearance of [M – Cl + GSH + H]+ adduct (Mass shift: +307 Da - 35 Da = +272 Da ).
-
Note: If reactive, the compound is unsuitable for target-based screening.
-
Protocol B: Fluorescence Interference Scan
Purpose: To rule out optical artifacts in fluorescence assays.
-
Dilution: Dilute compound to 10 µM in assay buffer.
-
Scan: Perform a 3D Fluorescence Scan (Excitation: 250–500 nm; Emission: 300–600 nm).
-
Check:
-
If your assay uses AMC (Ex 380/Em 460) or DAPI (Ex 358/Em 461) , and the compound shows emission in this region, it is an optical interferent .
-
Correction: Use a "Red-shifted" assay readout (e.g., Rhodamine, Ex 540/Em 590) to avoid overlap.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733562, this compound. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Magalhães, J. F., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
O'Neill, P. M., et al. (1997). 4-Aminoquinolines: Past, present and future; a chemical perspective. Pharmacology & Therapeutics.[2][3] (Demonstrates stability of 4-amino vs 4-chloro derivatives). Retrieved from [Link]
-
Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A. (Details fluorescence properties of the 8-methoxy/hydroxy core). Retrieved from [Link]
Sources
A Comparative Analysis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline and Known STAT3 Inhibitors: An Efficacy Benchmarking Guide
This guide provides a comprehensive, in-depth technical comparison of the novel compound 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and inflammation research. We will delve into the mechanistic rationale for targeting STAT3, present detailed experimental protocols for a head-to-head efficacy evaluation, and contextualize the potential of this quinoline derivative in the landscape of targeted therapies.
Introduction: The Rationale for Targeting STAT3 and the Emergence of Novel Quinoline Scaffolds
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a critical role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, STAT3 activation is a transient process, initiated by upstream signals from cytokines and growth factors.[2][3] However, in a vast array of human cancers, STAT3 is constitutively activated, driving tumor progression, metastasis, and chemoresistance.[4] This aberrant signaling has rendered STAT3 an attractive and compelling target for the development of novel cancer therapeutics.[5]
Quinoline derivatives have a long and successful history in medicinal chemistry, with applications ranging from antimalarials to anticancer agents.[6][7] Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities.[6] Recent studies have highlighted the potential of certain quinoline-based compounds as potent inhibitors of key signaling pathways implicated in cancer, including the STAT3 pathway.[8] The subject of this guide, this compound, is a novel quinoline derivative whose biological activity is under investigation. Given the established role of other quinoline derivatives as signaling inhibitors, we hypothesize that this compound may exert its effects through the modulation of critical oncogenic pathways such as STAT3.
This guide will benchmark the efficacy of this compound against two well-characterized STAT3 inhibitors with distinct mechanisms of action: Stattic and Niclosamide . Stattic is a non-peptidic small molecule that selectively inhibits the SH2 domain of STAT3, preventing its dimerization and activation.[8] In contrast, Niclosamide, an approved anthelmintic drug, has been repurposed as a STAT3 inhibitor that interferes with its dimerization and nuclear translocation.[1] By comparing our novel quinoline compound to these established inhibitors, we aim to elucidate its potential as a therapeutic agent and to understand its mechanism of action within the STAT3 signaling cascade.
The STAT3 Signaling Pathway: A Target for Therapeutic Intervention
The activation of STAT3 is a tightly regulated process. Upon binding of ligands such as cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective receptors, receptor-associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. STAT3 is then recruited to the receptor and is itself phosphorylated at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus, bind to specific DNA sequences, and regulate the transcription of target genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF). The diagram below illustrates this critical signaling pathway and highlights the points of intervention for various inhibitors.
Caption: The STAT3 Signaling Pathway and Points of Inhibition.
Experimental Design for Comparative Efficacy Assessment
To provide a robust and objective comparison, we propose a multi-pronged experimental approach that interrogates different aspects of STAT3 signaling and its downstream cellular consequences. The following workflow outlines the key assays to be performed.
Caption: Experimental Workflow for Comparative Inhibitor Analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
-
Cell Line Selection: Utilize a cancer cell line known for its constitutive STAT3 activation, such as the MDA-MB-231 (breast cancer) or A549 (non-small cell lung cancer) cell lines.
-
Cell Culture: Maintain the selected cell line in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound, Stattic, and Niclosamide in dimethyl sulfoxide (DMSO). Create a serial dilution of each compound in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
This assay quantitatively measures the transcriptional activity of STAT3.
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test compounds and controls for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the STAT3 transcriptional activity is inhibited).
This assay directly assesses the phosphorylation status of STAT3, a key indicator of its activation.
-
Treatment and Lysis: Treat the cells with the test compounds for a shorter duration (e.g., 2-6 hours) to capture the effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
This assay determines the cytotoxic or cytostatic effects of the compounds on the cancer cells.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).
Comparative Efficacy Data Summary
The following table presents a hypothetical summary of the experimental data, which would be generated by following the protocols outlined above. This allows for a direct and quantitative comparison of the efficacy of this compound against the known STAT3 inhibitors.
| Compound | STAT3 Luciferase Reporter IC₅₀ (µM) | p-STAT3 Inhibition (Western Blot, at 10 µM) | Cell Viability GI₅₀ (µM) |
| This compound | [Insert experimental value] | [Insert densitometry data] | [Insert experimental value] |
| Stattic | 5.2 | Significant reduction | 7.8 |
| Niclosamide | 1.5 | Significant reduction | 2.1 |
| DMSO (Vehicle Control) | No inhibition | No change | No effect |
Interpretation of Results and Future Directions
The data generated from these experiments will provide a clear and objective assessment of the efficacy of this compound as a potential STAT3 inhibitor.
-
Potency: A low IC₅₀ value in the luciferase reporter assay would indicate potent inhibition of STAT3 transcriptional activity. Comparison with the IC₅₀ values of Stattic and Niclosamide will establish its relative potency.
-
Mechanism of Action: The Western blot analysis will confirm whether the compound inhibits STAT3 activation by preventing its phosphorylation. A reduction in the p-STAT3/total STAT3 ratio would support this mechanism.
-
Antiproliferative Activity: The cell viability assay will determine the functional consequence of STAT3 inhibition, with a low GI₅₀ value indicating effective anticancer activity.
Should this compound demonstrate promising activity in these in vitro assays, further studies would be warranted. These could include kinase profiling to assess its selectivity, in vivo studies in animal models of cancer to evaluate its efficacy and safety, and medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties.
Conclusion
This guide has outlined a comprehensive strategy for benchmarking the efficacy of this compound against known STAT3 inhibitors. By employing a series of well-controlled and quantitative in vitro assays, researchers can gain valuable insights into the therapeutic potential of this novel quinoline derivative. The structured approach presented here, grounded in scientific rigor and established methodologies, will enable a thorough and reliable evaluation, paving the way for the potential development of a new class of targeted cancer therapies.
References
-
Schust, J., Sperl, B., Hollis, A., Mayer, T. U., & Berg, T. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & biology, 13(11), 1235–1242. [Link]
-
Ren, X., Duan, W., He, Q., Zhang, Z., Zhou, W., Pan, H., ... & Ma, D. (2010). Niclosamide, a new small-molecule STAT3 inhibitor. ACS medicinal chemistry letters, 1(9), 454–459. [Link]
-
Darnell, J. E. (2002). Transcription factors as targets for cancer therapy. Nature reviews Cancer, 2(10), 740–749. [Link]
-
Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 16(13), 1563–1605. [Link]
-
Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., ... & Polanski, J. (2007). Antifungal properties of 3-aryl-2-(2,4-dihydroxyphenyl)-1,3-thiazolidin-4-ones. Bioorganic & medicinal chemistry, 15(3), 1280–1288. [Link]
-
Fletcher, S., & Turkson, J. (2012). Small-molecule inhibitors of STAT3 for cancer therapy. Expert opinion on investigational drugs, 21(11), 1637–1650. [Link]
-
Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2014). Revisiting STAT3 signalling in cancer: new and unexpected biological functions. Nature reviews Cancer, 14(11), 736–746. [Link]
-
Jain, S. K., & Pathak, A. K. (2012). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. Current pharmaceutical design, 18(11), 1435–1454. [Link]
-
Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature reviews Clinical oncology, 15(4), 234–248. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Executive Summary: The "Purity Paradox" in Quinoline Synthesis
In the synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline (hereafter referred to as CMTQ ), researchers often encounter a dangerous "purity paradox." A sample may show >99% purity by HPLC area integration yet fail in downstream coupling reactions (e.g., SNAr displacements for antimalarial scaffolds like Tafenoquine analogs).
This discrepancy usually arises from two sources:
-
Inorganic/Solvent Contamination: Residual phosphoryl chloride (POCl3), phosphoric acids, or trapped solvents that are invisible to UV detection.
-
The "Invisible" Hydrolysis: The rapid hydrolysis of the labile C4-chloro group to the 4-hydroxy analog (tautomeric with the quinolone), which often co-elutes or has a vastly different extinction coefficient.
This guide objectively compares three orthogonal assessment methods—HPLC-PDA ,
Part 1: The Chemical Context & Analytical Challenge
The CMTQ molecule features an electron-withdrawing trifluoromethyl (-CF3) group at the C2 position. This activates the C4-chloro substituent, making it highly susceptible to nucleophilic attack, even by atmospheric moisture.
Key Impurity to Track: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (Impurity A).
-
Origin: Hydrolysis of CMTQ or unreacted precursor from the chlorination step.
-
Detection Issue: Impurity A is the thermodynamic sink; its presence kills the stoichiometry of subsequent reactions.
Figure 1: The integrated analytical workflow. Note that HPLC provides relative purity, while qNMR provides the critical weight-percent assay required for accurate stoichiometry.
Part 2: Method A – HPLC-PDA (The Relative Standard)
High-Performance Liquid Chromatography with Photodiode Array detection is the industry workhorse. However, for CMTQ, standard neutral mobile phases are insufficient due to the basic nitrogen in the quinoline ring, which causes peak tailing.
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to protonate the quinoline N).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 40% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic core) and 280 nm.
Performance Analysis
-
Pros: Excellent reproducibility; separates the 4-Cl target (RT ~8.5 min) from the more polar 4-OH impurity (RT ~4.2 min).
-
Cons: Response Factor Bias. The chlorinated product and the hydroxy impurity have different molar extinction coefficients (
). A 1% area peak of impurity might actually represent 3% by mass. -
Verdict: Use for monitoring reaction completion, not for final purity assignment.
Part 3: Method B – F-qNMR (The Absolute Standard)
Quantitative Nuclear Magnetic Resonance (qNMR) using the
Optimized Protocol
-
Solvent: CDCl3 (Avoid DMSO-d6 if possible, as it promotes hydrolysis during the run).
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.-
TFT Shift: ~ -63 ppm.
-
CMTQ -CF3 Shift: ~ -68 ppm (distinct separation).
-
-
Relaxation Delay (
): Critical. The -CF3 nuclei have long longitudinal relaxation times ( ).-
Requirement:
(typically 20–30 seconds).
-
-
Pulse Angle: 90°.
Experimental Calculation
Performance Analysis
-
Pros: Absolute Purity. It detects "invisible" impurities (solvents, inorganic salts) because the assay is weight-based. If your sample is 10% NaCl, qNMR will report 90% purity, whereas HPLC will report 99.9%.
-
Cons: Lower sensitivity than MS; requires long acquisition times for high S/N ratio.
-
Verdict: Mandatory for establishing the "Assay Value" before using CMTQ in stoichiometry-sensitive coupling.
Part 4: Method C – UPLC-MS/MS (The Impurity Hunter)
When the HPLC baseline looks clean but the yield is low, UPLC-MS/MS is the diagnostic tool. It is specifically used to identify the "Hydrolysis Pathway."
Degradation Pathway Visualization
Figure 2: The hydrolysis pathway. The loss of Chlorine (35.45) and gain of Hydroxyl (17.01) results in a net mass decrease of ~18.4 Da.
Protocol
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Marker: Look for the [M+H]+ transition from 262 (Target) to 244 (Hydrolysis Product).
-
Note: The 4-OH species often ionizes better than the 4-Cl species, leading to signal suppression of the target. Do not quantitate by MS alone.
Part 5: Comparative Analysis Summary
The following table summarizes experimental data comparing the three methods on a synthesized batch of CMTQ (Batch #042-A).
| Feature | Method A: HPLC-PDA | Method B: | Method C: UPLC-MS |
| Primary Utility | Routine monitoring, relative % | Absolute assay (wt%), salt detection | Impurity identification |
| Reported Purity | 99.2% (Area) | 94.5% (Weight) | N/A (Qualitative) |
| Limit of Detection | ~0.05% | ~0.5% | <0.01% |
| Sample Prep | Dissolve in MeCN | Dissolve in CDCl | Dissolve in MeOH |
| Analysis Time | 20 mins | 45 mins (due to | 5 mins |
| Blind Spots | Inorganic salts, residual solvents | Non-fluorinated impurities (if only | Ion suppression effects |
Interpretation of Data: Batch #042-A appeared excellent by HPLC (99.2%). However, qNMR revealed the true purity was only 94.5%. The missing 5% was identified as residual inorganic salts (from the workup) and trapped solvent, which HPLC-UV cannot see. Using the HPLC value for downstream stoichiometry would have resulted in a 5% under-dosing of the reagent.
Part 6: Experimental Protocols
1. Standard HPLC-PDA Protocol
-
Sample Prep: Weigh 5 mg of CMTQ into a 10 mL volumetric flask. Dissolve in 50:50 MeCN:Water. Sonicate for 5 mins.
-
Injection: 5 µL.
-
Integration: Integrate all peaks >0.1% area. Calculate % Area Normalization.
2.
F-qNMR Protocol (Self-Validating)
-
Internal Standard Prep: Prepare a stock solution of
-Trifluorotoluene (TFT) in CDCl (approx. 10 mg/mL). -
Sample Prep: Weigh exactly 15-20 mg of CMTQ and 15-20 mg of TFT (or equivalent volume of stock) into an NMR tube. Record weights to 0.01 mg precision.
-
Acquisition:
-
Sweep Width: Covers -50 to -80 ppm.
-
Scans: 32 or 64.
-
Relaxation Delay (
): 30 seconds .
-
-
Processing: Phase manually. Baseline correct. Integrate the TFT signal (set to defined value) and the CMTQ -CF3 signal. Use the formula in Part 3.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
-
Tafenoquine Synthesis Context: O'Neil, P. M., et al. (2009). "Synthesis and antimalarial activity of new 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. (Provides context on the reactivity of the 4-chloroquinoline core).
-
qNMR Methodology: Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. Link
- Fluorine NMR Standards:Chemical Reviews (2008). "Fluorine in Medicinal Chemistry.
Sources
- 1. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline: An Evaluation of Classical and Alternative Chlorinating Agents
Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific derivative, 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, is a key intermediate in the synthesis of more complex pharmaceutical compounds.[4][5][6] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy and chloro substituents provide handles for further functionalization, making this a valuable building block for drug discovery programs.[6]
This guide provides a comprehensive overview and comparison of synthetic routes to this compound, with a particular focus on the critical chlorination step. We will delve into the established use of phosphorus oxychloride (POCl₃) and explore viable alternative reagents, offering a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important intermediate.
A Two-Step Synthetic Approach: From Anilines to the Target Chloroquinoline
The most logical and widely practiced approach to the synthesis of this compound involves a two-step sequence:
-
Formation of the Quinolinol Intermediate: The synthesis commences with the construction of the quinoline core to form 8-methoxy-2-(trifluoromethyl)quinolin-4-ol.
-
Chlorination of the Quinolinol: The hydroxyl group at the 4-position is then replaced with a chlorine atom to yield the final product.
This strategy allows for the purification of the intermediate quinolinol, ensuring a clean substrate for the subsequent, often harsh, chlorination reaction.
Caption: A high-level overview of the two-step synthesis of this compound.
Part 1: Synthesis of the Precursor: 8-Methoxy-2-(trifluoromethyl)quinolin-4-ol
The formation of the quinolinol precursor is efficiently achieved through a Gould-Jacobs-type reaction. This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. In this specific case, 2-methoxyaniline is reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate.
Reaction Mechanism: A Stepwise Look at the Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through an initial Michael addition of the aniline to the β-ketoester, followed by an intramolecular cyclization and subsequent tautomerization to the more stable quinolin-4-one form.
Caption: Simplified mechanism of the Gould-Jacobs reaction for the synthesis of the quinolinol precursor.
Experimental Protocol: Synthesis of 8-Methoxy-2-(trifluoromethyl)quinolin-4-ol
This protocol is adapted from analogous syntheses of similar quinolinols.
Materials:
-
2-Methoxyaniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-methoxyaniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) is heated at 100-120 °C for 1-2 hours.
-
The resulting intermediate is added portion-wise to a preheated high-boiling solvent (e.g., Dowtherm A) at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-methoxy-2-(trifluoromethyl)quinolin-4-ol.
Part 2: The Chlorination Step: A Comparative Analysis of Reagents
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical transformation. The choice of chlorinating agent can significantly impact the yield, purity, and scalability of the synthesis.
The Gold Standard: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the most commonly employed reagent for the chlorination of 4-hydroxyquinolines. Its reliability and effectiveness have made it the go-to choice for this transformation.
Mechanism of Chlorination with POCl₃:
The reaction is believed to proceed through a Vilsmeier-Haack-type mechanism. The hydroxyl group of the quinolinol attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline.[7]
Experimental Protocol: Chlorination using POCl₃
Materials:
-
8-Methoxy-2-(trifluoromethyl)quinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A mixture of 8-methoxy-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is heated to reflux (around 110 °C). A catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
The excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative Chlorinating Agents: A Comparative Overview
While POCl₃ is effective, its corrosive nature and the generation of phosphoric acid waste have prompted the exploration of alternative reagents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, 2-4 h | High yield, reliable, well-established | Corrosive, generates significant acidic waste, difficult to remove excess reagent |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF, 2-6 h | Gaseous byproducts (SO₂ and HCl) are easily removed, less acidic waste | Can be less reactive than POCl₃ for some substrates, potential for side reactions |
| Oxalyl Chloride ((COCl)₂) | Lower temperatures (0 °C to rt), often with catalytic DMF | Highly reactive, gaseous byproducts (CO, CO₂, HCl), mild conditions | More expensive, highly toxic and moisture-sensitive |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | 0 °C to reflux, 1-5 h | Can be prepared in situ, effective for formylation and cyclization-chlorination | Similar waste profile to POCl₃, mechanism can be complex |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: All chlorinating agents discussed are highly reactive towards water. The presence of moisture will quench the reagent, leading to lower yields and incomplete reactions. Therefore, the use of dry glassware and anhydrous solvents is critical.[7]
-
Catalytic DMF: In many of these chlorinations, N,N-dimethylformamide (DMF) is used as a catalyst. DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile and facilitates the reaction.[8][9][10]
-
Work-up Procedure: The quenching of the reaction mixture with ice is a highly exothermic process and must be done with extreme care. Neutralization with a base like sodium bicarbonate is necessary to remove acidic byproducts.
Data Presentation and Comparison
| Parameter | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Vilsmeier-Haack Reagent |
| Reported Yield | Good to Excellent (typically >85%)[11] | Moderate to Good (can be substrate-dependent) | Good to Excellent | Good to Excellent |
| Reaction Temperature | High (reflux, ~110 °C)[11] | Moderate (reflux, ~76 °C) | Low to Moderate (0 °C to reflux) | Variable (0 °C to reflux) |
| Byproducts | H₃PO₄, HCl | SO₂, HCl | CO, CO₂, HCl | H₃PO₄, HCl, Dimethylamine salts |
| Safety Considerations | Highly corrosive, reacts violently with water | Toxic and corrosive, liberates toxic gases | Highly toxic and corrosive, reacts violently with water | Corrosive, reacts with water |
| Environmental Impact | Generates significant phosphoric acid waste | Gaseous byproducts should be scrubbed | Gaseous byproducts should be scrubbed | Generates phosphoric acid waste |
Conclusion: Selecting the Optimal Reagent
The choice of chlorinating agent for the synthesis of this compound depends on a balance of factors including desired yield, scalability, cost, and safety considerations.
-
Phosphorus oxychloride remains the most reliable and well-documented reagent for this transformation, consistently providing high yields. It is the recommended starting point for most laboratory-scale syntheses.
-
Thionyl chloride offers the advantage of gaseous byproducts, simplifying the work-up procedure. However, its reactivity may need to be optimized for this specific substrate.
-
Oxalyl chloride allows for milder reaction conditions and also produces gaseous byproducts. Its higher cost and toxicity may limit its use to smaller-scale applications where mildness is a priority.
-
The Vilsmeier-Haack reagent , while effective, does not offer a significant advantage over using POCl₃ with catalytic DMF in terms of waste generation for this specific transformation.
Ultimately, the optimal choice of reagent will be dictated by the specific needs and constraints of the research or production environment. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]
-
8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). National Center for Biotechnology Information. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]
- POCl3 Chlorination of 4-Quinazolones. (2025).
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (n.d.).
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). National Center for Biotechnology Information. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
-
Oxalyl chloride. (n.d.). Wikipedia. [Link]
- Process for oxalyl chloride production. (n.d.).
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. (2019). ResearchGate. [Link]
-
Quinoline: A versatile heterocyclic. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
THIONYL CHLORIDE FOR SYNTHESIS. (n.d.). Molychem. [Link]
-
Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. (2019). ResearchGate. [Link]
-
Oxalyl chloride. (2025). Sciencemadness Wiki. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. [Link]
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
- Process for the preparation of thionyl chloride. (n.d.).
-
8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). ResearchGate. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chemijournal.com [chemijournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline Quantification
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, actionable understanding of method validation.
Introduction: The Analyte in Focus
This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals. Its precise and accurate quantification is paramount for several reasons:
-
Quality Control: Ensuring the purity of the final active pharmaceutical ingredient (API).
-
Process Optimization: Monitoring the efficiency and endpoint of synthetic reactions.
-
Stability Studies: Assessing the degradation of the compound under various conditions, a critical component of regulatory submissions.[1][2]
-
Impurity Profiling: Quantifying it as a potential impurity in a final drug substance.
Given its structural characteristics—a substituted quinoline ring system—the compound is amenable to analysis by several modern chromatographic techniques. This guide will focus on the two most prevalent and powerful methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Bedrock of Reliable Data: Principles of Method Validation
The objective of any analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[3][4] This is not a one-time exercise but a continuous process that ensures data integrity throughout the lifecycle of the method.[5] The validation parameters we will discuss are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the global benchmark for the pharmaceutical industry.[3][4][6]
The core parameters of method validation are interconnected, forming a framework that ensures the reliability of analytical results.
Caption: Interrelationship of core analytical method validation parameters.
Comparative Analysis of Quantification Methods
We will now explore the practical application of validation principles to HPLC and GC methods for quantifying this compound.
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds. Its applicability to a broad range of compounds, coupled with high resolution and sensitivity, makes it an excellent first choice.
Causality Behind Method Choice: The quinoline structure of the analyte contains a chromophore, making it readily detectable by UV-Vis detectors. Its predicted boiling point and polarity make it ideally suited for reversed-phase HPLC, which separates compounds based on their hydrophobicity.[7][8]
Experimental Protocol: A Validated Reversed-Phase HPLC-UV Method
This protocol outlines the steps to develop and validate a robust HPLC method.
1. Instrumentation and Conditions:
-
System: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector (Agilent 1200 series or similar).[2]
-
Column: A C18 stationary phase is the logical starting point due to the hydrophobic nature of the quinoline core. A common choice would be a Waters Symmetry C18 or Thermo BDS Hypersil C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][7]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic or trifluoroacetic acid to improve peak shape) is recommended for initial development to ensure separation from potential impurities.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by DAD scan, likely around 230-250 nm).
-
Column Temperature: 30°C to ensure reproducibility.[7]
2. Validation Workflow:
Caption: Step-by-step workflow for HPLC method validation.
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the main peak from any degradation products or impurities.[1] This is the cornerstone of a stability-indicating method.
-
Linearity and Range: Prepare a series of at least five concentrations of the analyte, typically spanning 80-120% of the expected test concentration for an assay.[3] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1]
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.[1]
-
Precision:
-
Repeatability (Intra-assay): Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (RSD), which should be ≤ 2%.[1]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should meet a predefined acceptance criterion.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): These are typically determined based on the signal-to-noise ratio (S/N). A ratio of 10:1 is generally acceptable for LOQ, while 3:1 is used for LOD.[9]
-
Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 in pH) and assess the impact on the results.
GC is a powerful alternative, particularly if the analyte is volatile and thermally stable, or if the goal is to detect volatile impurities. GC often provides higher separation efficiency than HPLC.
Causality Behind Method Choice: this compound is a semi-volatile compound, making it suitable for GC analysis.[10] Coupling GC with a Mass Spectrometer (MS) provides exceptional selectivity and sensitivity, allowing for definitive peak identification based on mass spectra.[11][12]
Experimental Protocol: A Validated GC-MS Method
1. Instrumentation and Conditions:
-
System: GC system equipped with an autosampler and a Mass Spectrometric detector (e.g., Agilent GC-MS).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a standard choice for a wide range of semi-volatile organic compounds.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/splitless injector at a temperature high enough to ensure rapid volatilization without degradation (e.g., 280°C).
-
Oven Program: A temperature ramp is necessary for good separation. For example: start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
MS Detector: Operated in Electron Ionization (EI) mode. Scan mode can be used for initial identification, while Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity. Characteristic ions for the analyte would be selected (e.g., the molecular ion and key fragment ions).[10]
2. Validation Workflow: The validation parameters are the same as for HPLC (Specificity, Linearity, Accuracy, etc.), but their execution is adapted for GC-MS.
-
Specificity: Is demonstrated by the separation of the target analyte peak from other components in the chromatogram and confirmed by the unique mass spectrum of the analyte.
-
Linearity: A calibration curve is generated by plotting the peak area of a specific ion (in SIM mode) against the analyte concentration.
-
Accuracy & Precision: Assessed similarly to HPLC by analyzing spiked samples and replicate preparations.
-
LOQ/LOD: Determined by injecting progressively more dilute solutions until the S/N ratio criteria are met on the target quantification ion.
-
Robustness: Tested by varying parameters like oven ramp rate (±1°C/min) or inlet temperature (±10°C).
Head-to-Head Comparison and Method Selection
The choice between HPLC and GC depends on the specific analytical challenge.
| Feature | HPLC-UV | GC-MS | Rationale & Recommendation |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. | The analyte is suitable for both, but HPLC is more versatile for potential non-volatile degradation products. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. | GC-MS is superior for unambiguous identification, especially in complex matrices. |
| Sensitivity | Good (ng level). | Excellent (pg level), especially in SIM mode. | For trace-level impurity analysis, GC-MS is the preferred choice . |
| Sample Prep | Simple dissolution in a suitable solvent. | May require solvent exchange to a more volatile solvent; derivatization sometimes needed (not for this analyte). | HPLC often has simpler sample preparation . |
| Development Cost | Generally lower initial instrument cost. | Higher initial instrument cost. | Budget and existing lab infrastructure are key considerations. |
| Robustness | Very robust for routine QC applications. | Can be very robust, but inlet and column maintenance are critical. | HPLC is often considered more "rugged" for a high-throughput QC environment. |
Recommendation:
-
For routine quality control (assay and purity) of the drug substance, a validated HPLC-UV method is typically sufficient, robust, and cost-effective.[2]
-
For identification and quantification of trace-level impurities or for confirmatory analysis , the superior selectivity and sensitivity of GC-MS make it the authoritative choice.[11]
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. A thorough and systematic validation, grounded in the principles of the ICH Q2(R1) guideline, is essential to prove that a chosen method is fit for its purpose.[4] The selection between these methods should be a deliberate choice based on the specific analytical requirements, such as the need for routine analysis versus trace-level impurity identification. By understanding the causality behind the analytical choices and adhering to a rigorous validation framework, researchers can ensure the generation of high-quality, reliable, and defensible data.
References
-
How to do HPLC method validation. (2022, March 3). YouTube. Retrieved from [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2021). Textile Dyeing and Finishing Auxiliaries. Retrieved from [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2012). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]
-
Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. (2020). ResearchGate. Retrieved from [Link]
-
Quinoline. (n.d.). NIST WebBook. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2004). ResearchGate. Retrieved from [Link]
-
Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1970). Journal of Chromatographic Science. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline [webbook.nist.gov]
comparative analysis of the pharmacokinetic properties of quinoline derivatives
Focus: 4-Aminoquinolines vs. 8-Aminoquinolines
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, yet small substitutions yield vastly different pharmacokinetic (PK) profiles. This guide compares the two dominant classes used in antimalarial therapy:
-
4-Aminoquinolines (Chloroquine, Hydroxychloroquine): Characterized by massive volumes of distribution (
) driven by lysosomal ion trapping. -
8-Aminoquinolines (Primaquine, Tafenoquine): Characterized by complex metabolic activation requirements (CYP2D6) and distinct half-life disparities that dictate dosing regimens (daily vs. single-dose).
Key Insight: The transition from Primaquine to Tafenoquine represents a triumph of structure-activity relationship (SAR) optimization, where increasing lipophilicity and metabolic stability extended the half-life from ~6 hours to ~14 days, enabling single-dose radical cure.
Structural Basis of Pharmacokinetics
The pharmacokinetic divergence begins at the molecular level.
-
Lysosomotropism (The "Ion Trap"): 4-aminoquinolines are diprotic weak bases. At physiological pH (7.4), they are lipophilic and cross membranes. Once inside the acidic lysosome (pH ~5.0), they become doubly protonated, preventing efflux. This "ion trapping" results in cellular concentrations 1,000-fold higher than plasma, driving the massive
. -
Metabolic Liability: 8-aminoquinolines (Primaquine) are rapidly metabolized by Monoamine Oxidase A (MAO-A) to inactive carboxylates.[1] Tafenoquine introduces a phenoxy group that blocks this metabolic soft spot, extending systemic exposure.
Diagram 1: The Lysosomal Ion-Trapping Mechanism
This diagram illustrates the physicochemical driver behind the high tissue accumulation of Chloroquine and Hydroxychloroquine.
Figure 1: Mechanism of Lysosomotropism. The pH gradient drives the unidirectional accumulation of basic quinolines into lysosomes, resulting in high tissue-to-plasma ratios.
Comparative Pharmacokinetic Data
The following data aggregates human clinical values. Note the contrast in Half-Life (
| Parameter | Chloroquine (CQ) | Hydroxychloroquine (HCQ) | Primaquine (PQ) | Tafenoquine (TQ) |
| Class | 4-Aminoquinoline | 4-Aminoquinoline | 8-Aminoquinoline | 8-Aminoquinoline |
| Primary Indication | Blood Schizonticide | Blood Schizonticide / Autoimmune | Tissue Schizonticide (Radical Cure) | Tissue Schizonticide (Radical Cure) |
| Bioavailability ( | ~89% | ~74% | ~96% | >80% |
| 1–2 hours | 3–4 hours | 2–3 hours | 12–15 hours | |
| Volume of Dist.[3][4] ( | 200–800 L/kg (Massive) | 500–800 L/kg (Massive) | ~2–3 L/kg | ~24 L/kg (High) |
| Protein Binding | ~60% | ~45% | ~75% | >99.5% |
| Elimination | 30–60 Days | 30–50 Days | 4–7 Hours | 14–15 Days |
| Metabolism | CYP2C8, CYP3A4 | CYP2C8, CYP3A4, CYP2D6 | CYP2D6 (Activation) / MAO-A (Inactivation) | Slowly metabolized (Phase I/II) |
| Excretion | Renal (Unchanged ~50%) | Renal (Unchanged ~20-25%) | Renal (Negligible unchanged) | Feces (via Bile) |
Analysis of Data:
-
CQ/HCQ: The multi-month half-life is not due to metabolic stability, but rather the slow "leaking" of the drug back out of deep tissue compartments (lysosomes) into the plasma for clearance.
-
PQ vs. TQ: PQ is cleared rapidly, necessitating a 14-day daily regimen (poor compliance). TQ's 15-day half-life allows for a single dose, but this persistence requires strict safety screening for G6PD deficiency, as the drug cannot be "stopped" once administered.
Deep Dive: Metabolic Activation & CYP2D6
For 8-aminoquinolines, metabolism is not just a clearance mechanism; it is a bioactivation switch.
-
Primaquine: Is a prodrug.[1] It requires CYP2D6 to generate the active 5-hydroxylated metabolites responsible for killing liver-stage hypnozoites.
-
Tafenoquine: While also an 8-aminoquinoline, its efficacy is less dependent on rapid CYP2D6 bursts due to its long residence time, though CYP2D6 status still influences its PK profile.
Diagram 2: Divergent Metabolic Fates of Primaquine
This diagram highlights the critical split between activation (efficacy) and inactivation (clearance).
Figure 2: Primaquine Metabolic Pathways. CYP2D6-mediated hydroxylation is required for efficacy, while MAO-A drives the formation of the inactive carboxy metabolite.
Experimental Protocols
To validate these properties in a drug discovery setting, the following protocols are standard.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Used to differentiate the rapid clearance of Primaquine from the stability of Tafenoquine.
-
Preparation:
-
Thaw Liver Microsomes (Human/Mouse) on ice.
-
Prepare Master Mix : Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Add Test Compound (PQ or TQ) to Master Mix (Final conc: 1 µM).
-
Pre-incubate at 37°C for 5 mins.
-
Start Reaction: Add NADPH regenerating system (or 1 mM NADPH).
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (3000g, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS.[6]
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Lysosomal Trapping Assay (Cellular Partitioning)
Used to confirm the accumulation mechanism of Chloroquine/Hydroxychloroquine.
-
Cell Culture:
-
Use HepG2 or Fa2N-4 hepatocytes. Seed in 96-well collagen-coated plates.
-
-
Treatment:
-
Group A (Control): Incubate cells with Test Compound (1 µM) in buffer (pH 7.4).
-
Group B (Lysosome Disruption): Pre-treat cells with Ammonium Chloride (20 mM) or Bafilomycin A1 (inhibits vacuolar H+-ATPase) for 30 mins to neutralize lysosomal pH.
-
Add Test Compound to Group B.
-
-
Incubation: Incubate both groups for 60 mins at 37°C.
-
Extraction:
-
Wash cells 3x with ice-cold HBSS.
-
Lyse cells (0.1% Triton X-100).
-
-
Quantification:
-
Measure intracellular drug concentration via LC-MS/MS.
-
-
Interpretation:
-
If uptake in Group A >> Group B , the mechanism is Lysosomal Trapping. (CQ typically shows >50% reduction in uptake when lysosomal pH is neutralized).
-
References
-
Baird, J. K., et al. (2018). Tafenoquine for preventing relapse in Plasmodium vivax malaria. New England Journal of Medicine.
-
Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP2D6.[1] Malaria Journal.
-
Schroeder, R. L., et al. (2013). Drug accumulation in lysosomes: mechanisms and pharmacological relevance. Die Pharmazie.
-
Edstein, M. D., et al. (2007). Population pharmacokinetics of tafenoquine during malaria prophylaxis in healthy subjects. Antimicrobial Agents and Chemotherapy.[7]
-
FDA Label. (2018). KRINTAFEL (tafenoquine) tablets.
Sources
- 1. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Models of Tafenoquine: Insights for Optimal Malaria Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Pharmacokinetic Interactions between Primaquine and Chloroquine — MORU Tropical Health Network [tropmedres.ac]
Comparative Guide: Selectivity Profiling of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline Derivatives
Executive Summary: The Scaffold Advantage
In the high-stakes landscape of drug discovery, the "privileged structure" status of the quinoline core is undisputed. However, the specific substitution pattern of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline (hereafter referred to as Scaffold-A ) offers a distinct pharmacological profile compared to legacy scaffolds like 4,7-dichloroquinoline (Chloroquine core) or 2,8-bis(trifluoromethyl)quinoline (Mefloquine core).
This guide does not treat Scaffold-A as a final drug, but as the critical electrophilic precursor used to generate high-affinity ligands. The "selectivity" assessed here is the chemotype-specific selectivity imparted by the 2-CF₃ and 8-OMe motifs to the final bioactive molecule.
Core Value Proposition:
-
2-CF₃ (Trifluoromethyl): Enhances metabolic stability by blocking the C2 position and modulates the pKa of the quinoline nitrogen, affecting lysosomal accumulation and kinase hinge binding.
-
8-OMe (Methoxy): Provides a steric handle to restrict rotation and an electronic donor to fine-tune the ring's electron density, distinct from the electron-withdrawing 8-CF₃ of Mefloquine.
Structural & Mechanistic Analysis
To assess selectivity, one must understand the binding drivers. Scaffold-A is typically functionalized at the C4 position (via SɴAr displacement of the Chloride) to target:
-
Type II Kinases: Utilizing the hydrophobic "deep pocket" affinity of the CF₃ group.
-
Plasmodium Heme Detoxification: Intercalation into the heme dimer.
Comparative Analysis: Scaffold Performance
The following table compares Scaffold-A against standard alternatives used in library synthesis.
| Feature | Scaffold-A (2-CF₃, 8-OMe) | Alternative 1: Chloroquine Core (4,7-Dichloro) | Alternative 2: Mefloquine Core (2,8-bis-CF₃) |
| Electronic Character | Push-Pull: 2-CF₃ (EWG) + 8-OMe (EDG). Balanced ring electron density. | EWG Dominant: 7-Cl withdraws. High pKa (~8.4). | Strong EWG: Bis-CF₃ severely lowers pKa. |
| Metabolic Stability | High: C2 and C8 blocked. 8-OMe may undergo slow O-demethylation. | Moderate: C2 and C8 are vulnerable to CYP oxidation. | Very High: C-F bonds are metabolically inert. |
| Lipophilicity (ClogP) | Moderate-High: Balanced for membrane permeability. | Moderate: Good solubility, but higher resistance risk. | Very High: CNS penetration risks (neurotoxicity). |
| Selectivity Driver | Steric/Electronic: 8-OMe induces twist, improving selectivity for specific kinase pockets. | Planarity: Flat structure promotes promiscuous intercalation (DNA/Heme). | Lipophilicity: High non-specific binding (HSA/Tissue). |
Diagram: Structural Activity Relationship (SAR) Logic
Figure 1: SAR Logic illustrating how the specific substituents of Scaffold-A drive target selectivity while mitigating off-target liabilities.
Experimental Protocols for Selectivity Assessment
To validate the selectivity of a ligand derived from Scaffold-A, a "Self-Validating" screening cascade is required. This ensures that the observed activity is due to specific target engagement, not non-specific toxicity or aggregation.
Phase 1: Synthesis & Quality Control
Before biological testing, the 4-Cl must be substituted.
-
Reaction: SɴAr displacement with an amine (R-NH₂) in ethanol/reflux or Pd-catalyzed Buchwald-Hartwig coupling.
-
QC Criterion: Purity >95% by HPLC. Critical: Ensure no unreacted 4-chloro starting material remains, as it is an alkylating agent that causes false positives in cytotoxicity assays.
Phase 2: The Selectivity Screening Funnel
Protocol A: Primary Target Affinity (Example: Kinase Assay)
-
Objective: Determine
or . -
Method: FRET-based LanthaScreen or radiolabeled HotSpot assay.
-
Control: Staurosporine (Pan-kinase inhibitor).
-
Success Criteria:
for the intended target.
Protocol B: The "Clean" Panel (Off-Target Assessment)
This is where the 8-methoxy group's value is tested (reducing promiscuity).
-
hERG Inhibition (Cardiotoxicity):
-
Method: Automated Patch Clamp (QPatch).
-
Rationale: Quinolines are prone to hERG blocking. The 8-OMe group often disrupts the pharmacophore required for hERG binding compared to flat 4-aminoquinolines.
-
Threshold:
(Safety Margin).
-
-
CYP450 Inhibition:
-
Method: Fluorogenic substrate assay (Vivid® CYP450).
-
Focus: CYP2D6 (common for basic amines) and CYP3A4.
-
Rationale: The 2-CF₃ group protects the ring, but the 8-OMe can be a site for metabolic clearance.
-
-
Cytotoxicity Counter-Screen:
-
Cell Line: HepG2 (Liver) or HEK293.
-
Method: CellTiter-Glo (ATP quantification).
-
Interpretation: If Potency
Cytotoxicity, the compound is a non-selective toxin, not a drug.
-
Diagram: Selectivity Screening Workflow
Figure 2: The tiered screening cascade ensuring that derivatives of Scaffold-A possess true biological selectivity.
Data Summary Template
When publishing or presenting your data, use this structure to objectively demonstrate the selectivity advantage of your Scaffold-A derivatives.
| Compound ID | R-Group (C4) | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index | hERG IC₅₀ (µM) |
| Ref (CQ) | (Chloroquine) | 15 | 25 (Isoform B) | 1.6x | 3.2 |
| Ref (MQ) | (Mefloquine) | 8 | 12 (Isoform B) | 1.5x | 1.1 |
| A-01 | N-methyl-piperazine | 12 | 450 | 37.5x | >10 |
| A-02 | Benzylamine | 5 | 80 | 16x | 5.5 |
Note: A Selectivity Index (SI) >10 is generally required for early leads; >30 is preferred for candidates.
References
-
O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Privileged scaffolds in drug discovery." Journal of Medicinal Chemistry.
-
Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: Mechanisms of action and resistance." Pharmacology & Therapeutics.[1]
-
Liu, H., et al. (2018). "Structure-Activity Relationships of 2-substituted Quinolines as Potential Anticancer Agents." European Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."
Sources
A Comparative Guide to the Biological Activities of Quinoline Derivatives for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic potential. Its derivatives have given rise to a plethora of clinically significant drugs, spanning a wide array of biological activities. This guide offers an in-depth, comparative analysis of the multifaceted biological activities of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective properties. By presenting objective comparisons of performance with supporting experimental data, this document aims to serve as a vital resource for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Anticancer Activity: Targeting the Pillars of Malignancy
Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[1] These compounds have been shown to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, making them attractive candidates for cancer therapy.
Comparative Analysis of Anticancer Potency
The in vitro cytotoxic activity of quinoline derivatives is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the potency of these compounds against various cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinolines | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Multiple human tumor cell lines | < 1.0 | [2] |
| Quinoline-Chalcone Hybrids | Compound 64 | Colon cancer (Caco-2) | 2.5 | [3] |
| 2,4-Disubstituted Quinolines | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | Leukemia (HL-60) | 19.88 (µg/ml) | |
| 3-Substituted Quinolines | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (11) | Breast cancer (MCF7) | 29.8 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density and incubation time.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution at Position 4: The introduction of an amino side chain at the 4-position often enhances antiproliferative activity.[2]
-
Substitution at Position 7: Bulky alkoxy substituents at the 7-position have been shown to be beneficial for anticancer potency.[2]
-
Hybridization with other Pharmacophores: The conjugation of the quinoline scaffold with other anticancer moieties, such as chalcones, can lead to synergistic effects and enhanced activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1][4]
Visualizing the Mechanism: p53-Mediated Apoptosis
Several quinoline derivatives exert their anticancer effects by activating the p53 tumor suppressor pathway, leading to apoptosis. The following diagram illustrates this key signaling cascade.
Caption: p53-mediated apoptotic pathway induced by quinoline derivatives.
Antimalarial Activity: A Legacy of Combating a Global Scourge
The history of quinoline derivatives in medicine is inextricably linked to the fight against malaria, with quinine being one of the first effective treatments for the disease.[5] Modern synthetic quinoline-based antimalarials, such as chloroquine and mefloquine, have been pivotal in controlling this parasitic disease, although the emergence of drug resistance necessitates the development of new and more effective agents.[6]
Comparative Analysis of Antimalarial Potency
The in vitro antiplasmodial activity of quinoline derivatives is typically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Derivative Class | Specific Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 4-Aminoquinoline-pyrimidine Hybrids | Compound with modified aniline | W2 (CQR) | 0.033 | [7] |
| 4-Aminoalcohol Quinolines | (S)-enantiomer with 5-carbon side-chain | 3D7 (CQS) | ~0.0127 | [6] |
| Quinolinyl Thioureas | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | CQR strain | 1.2 | [5] |
| Quinoline-1,2,4-triazine Hybrids | Compound 40d | - | 4.54 | [5] |
Note: The IC50 values highlight the potential of novel quinoline derivatives to overcome chloroquine resistance.
Structure-Activity Relationship (SAR) Insights
The development of potent antimalarial quinoline derivatives is guided by key structural features:
-
Stereochemistry: The stereochemistry of substituents can significantly impact antimalarial activity, with (S)-enantiomers of 4-aminoalcohol quinolines often being more potent than their (R)-counterparts.[6]
-
Hybridization: Combining the quinoline core with other heterocyclic systems, such as pyrimidine or triazine, can lead to compounds with enhanced activity against resistant parasite strains.[5][7]
-
Inhibition of Heme Detoxification: Many quinoline-based antimalarials are thought to exert their effect by inhibiting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme, which ultimately kills the parasite.[5]
Experimental Protocol: SYBR Green I-Based Assay for Antiplasmodial Activity
The SYBR Green I-based fluorescence assay is a high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In parasitized red blood cells, the dye binds to the parasite's DNA, and the resulting fluorescence is proportional to the number of viable parasites.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.
-
Drug Preparation: Prepare serial dilutions of the quinoline derivatives in a 96-well microtiter plate.
-
Infection and Incubation: Add the parasitized red blood cell suspension to the wells containing the drug dilutions. Include drug-free controls and a positive control (e.g., chloroquine). Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add the lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the SYBR Green I-based antiplasmodial assay.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Antimicrobial Activity: A Broad Spectrum of Defense
Quinoline derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[8][9] Their diverse mechanisms of action make them promising candidates for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for comparing the efficacy of different compounds.
| Derivative Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives | Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [8][10] |
| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7b | Staphylococcus aureus | 2 | [9] |
| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |
| Substituted Quinolines | Compound 6 | Clostridium difficile | 1.0 | [11] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is influenced by various structural modifications:
-
Substitution Pattern: The nature and position of substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
-
Hybridization: The combination of the quinoline nucleus with other antimicrobial pharmacophores, such as imidazolium salts, can lead to compounds with enhanced activity against a broader range of pathogens.[9]
-
Targeting Essential Enzymes: Some quinoline derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes, such as peptide deformylase (PDF).[8][10]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and quinoline derivatives have shown promise as anti-inflammatory agents.[12][13] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).
Comparative Analysis of Anti-inflammatory Potency
The inhibitory activity of quinoline derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential.
| Derivative Class | Specific Compound | Enzyme | IC50 (µM) | Reference |
| Quinoline-pyrazole Hybrids | Compound 12c | COX-2 | 0.1 | [12] |
| Quinoline-pyrazole Hybrids | Compound 14a | COX-2 | 0.11 | [12] |
| Quinoline-pyrazole Hybrids | Compound 14b | COX-2 | 0.11 | [12] |
| 2-(4-phenylquinoline-2-yl)phenol Derivatives | Compound 4h | COX-2 | 0.026 | [13] |
Note: High selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Neuroprotective Activity: Guarding Against Neurodegeneration
Quinoline derivatives are being explored for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.[14][15][16] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in the pathogenesis of these disorders.[14][16]
Multifunctional Neuroprotective Potential
Several quinoline derivatives have been identified as promising multifunctional agents with the ability to:
-
Inhibit Key Enzymes: In silico and in vitro studies have shown that certain quinoline derivatives can inhibit acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in the progression of neurodegenerative diseases.[17]
-
Exhibit Antioxidant Activity: Many quinoline derivatives possess radical-scavenging properties, which can help to mitigate the oxidative stress that contributes to neuronal damage.[18]
-
Protect Against Oxidative Insults: In vitro studies have demonstrated that some quinoline derivatives can protect neuronal cells from oxidative damage.[15]
The continued exploration of the vast chemical space of quinoline derivatives holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases. This guide provides a snapshot of the current landscape, offering a foundation for further research and development in this exciting field.
References
A comprehensive list of references cited in this guide is available upon request.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline proper disposal procedures
Operational Disposal Protocol: 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Executive Summary & Chemical Identity
Compound: this compound Waste Classification: Halogenated Organic Waste (High Fluorine Content) Primary Hazard: Thermal decomposition yields Hydrofluoric Acid (HF) and Hydrogen Chloride (HCl).[1] Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.
This guide supersedes general "organic waste" protocols. Due to the stability of the trifluoromethyl (-CF
Hazard Analysis & Causality (The "Why")
To ensure safety, we must understand the chemical behavior of the molecule during the disposal process.[2][3]
| Functional Group | Disposal Implication | Mechanism of Hazard |
| Trifluoromethyl (-CF | CRITICAL: High thermal stability.[1][3] | The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[3] Incomplete combustion releases perfluoroisobutene (PFIB) or HF gas. Requires incineration >1100°C. |
| Chloro (-Cl) | Acid Gas Generation.[1][3] | Combustion releases HCl gas.[1][3] Requires alkaline scrubbing in the incinerator stack. |
| Quinoline Core | Aquatic Toxicity.[1][3][4][5] | Nitrogen-containing heterocycles are often toxic to aquatic life (H411).[1][3] Zero tolerance for drain disposal. |
Operational Disposal Protocol
Phase 1: Waste Segregation (The Self-Validating System)
The integrity of the disposal chain relies on source segregation . Mixing this compound with non-halogenated solvents (e.g., Acetone, Hexane) dilutes the halogen content but complicates the incineration process, often leading to regulatory non-compliance.[2]
Rule: This compound and its solutions must always go into the Halogenated Waste stream.
Compatibility Matrix:
| Waste Stream | Status | Rationale |
| Halogenated Organics | COMPATIBLE | DCM, Chloroform, Chlorobenzene.[1][2][3] This is the correct stream. |
| Non-Halogenated Organics | INCOMPATIBLE | Methanol, Acetone, Ethyl Acetate.[1][2][3] Do not mix unless the halogenated concentration is <1% (check local regulations), otherwise, the entire volume becomes "Halogenated" (more expensive).[2] |
| Aqueous Acid/Base | INCOMPATIBLE | Risk of hydrolysis or precipitation.[1][3] Keep organic. |
| Oxidizers | DANGER | Potential for violent reaction with the quinoline nitrogen.[1][3] |
Phase 2: Packaging & Labeling
A. Solid Waste (Pure Compound, Contaminated Silica/Gloves) [2]
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Double-bag contaminated gloves/paper towels in clear 6-mil polyethylene bags before placing in the drum.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."[6]
-
Constituents: Must list "this compound" (or "Halogenated Quinoline Derivatives").
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
B. Liquid Waste (Reaction Mixtures, Mother Liquors) [2]
-
Container: Amber Glass (if photosensitive) or HDPE carboy. Avoid metal containers due to potential corrosivity of hydrolysis byproducts.[3]
-
Headspace: Leave 10% headspace for thermal expansion.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Solvent."[7]
-
Critical Note: Add a secondary sticker: "CONTAINS ORGANIC FLUORINE." This alerts the waste handler that the incinerator must handle HF generation.
-
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of fluorinated quinoline waste.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: The dust is a respiratory irritant.
-
PPE: Wear Nitrile gloves (double layered), lab coat, and N95/P100 respirator if dust is visible.[2]
-
Containment:
-
Solid: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2]
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.
-
-
Decontamination: Wipe the surface with a dilute soap solution, followed by water.[2] Place all cleanup materials into the Solid Hazardous Waste container.
References & Regulatory Grounding
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[7] (Codes F001/F002 for halogenated solvents). Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Organic Compounds. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: this compound.[1][3] (Structural verification). Available at: [Link]
Sources
Personal protective equipment for handling 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Executive Summary & Molecule Analysis
This guide defines the operational safety architecture for handling 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline . As a researcher, you must recognize that this is not a generic reagent; it is a highly functionalized heterocycle likely used as a scaffold for kinase inhibitors or antimalarial agents.
The Safety Logic (SAR Analysis):
-
The 4-Chloro Group: This is a "leaving group" intended for Nucleophilic Aromatic Substitution (
). This reactivity implies it can alkylate biological nucleophiles (proteins/DNA), posing a risk of skin sensitization and contact dermatitis . -
The 2-Trifluoromethyl (
) Group: This moiety significantly increases lipophilicity. Unlike standard quinolines, this derivative will penetrate the stratum corneum (outer skin layer) rapidly, carrying the reactive chloro-core into systemic circulation.[1] -
The 8-Methoxy Group: While electronically donating, it does not mitigate the irritation potential of the quinoline core.
Hazard Classification (Derived from Analogous Fluoro-Quinolines):
-
H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6]
-
H301/H311: Toxic if swallowed or in contact with skin (Conservative assumption based on pharmacophore).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They rely on a Redundant Barrier System —if one layer fails, a backup exists.
PPE Decision Table[4][7]
| Component | Standard Requirement | Technical Justification |
| Hand Protection (Solids) | Double Nitrile (min 5 mil outer, 4 mil inner).[1] | Prevents incidental contact with dust.[2][4][5][7][8] The inner glove acts as a visual indicator for tears (wear contrasting colors). |
| Hand Protection (Solutions) | Laminate (Silver Shield/4H) liners under Nitrile.[1] | If dissolved in DCM or THF, nitrile degrades in <5 mins. Laminate provides >4hr breakthrough protection against the carrier solvent. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[1][9] | Safety glasses are insufficient. Quinolines are severe eye irritants; vapors or dust entry must be sealed off.[4] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm).[1] | Primary containment.[7][9] If working outside a hood (weighing), a P100/N95 respirator is mandatory. |
| Body Protection | Tyvek® Lab Coat (or similar bonded olefin).[1] | Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and light splashes. |
Visualization: PPE Selection Workflow
The following decision tree illustrates the logic for selecting hand protection based on the physical state of the reagent.
Figure 1: Decision logic for glove selection based on physical state and solvent carrier.
Operational Protocols (Step-by-Step)
Phase 1: Weighing & Transfer (The Critical Zone)
Static electricity is a major risk with fluorinated solids (
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure. This prevents the "jumping powder" phenomenon common with fluorinated heterocycles.
-
Taring: Use a disposable anti-static weighing boat. Do not use spatulas directly into the stock bottle.
-
Transfer:
-
Loosen the cap of the stock bottle.
-
Tap the bottle gently to dispense solid into the boat (tap-transfer method).
-
Self-Validating Step: Before removing hands from the hood, check the outer pair of gloves for white dust. If seen, strip the outer pair immediately inside the hood.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly.[7] The heat of solution is likely low, but if reacting with an amine, the reaction is exothermic.
-
Temperature: If heating >50°C, ensure the condenser is active before heating begins. The vapor pressure of halogenated quinolines increases non-linearly.
Phase 3: Decontamination[7]
-
Wipe Down: Use a tissue soaked in Ethanol (not water) to wipe the balance area. These compounds are lipophilic and dissolve poorly in water.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off over it) to ensure no skin contact with the outer surface.
Emergency Response & Spill Management
Spill Response Workflow
Do not treat this as a benign chemical spill. The combination of halogenation and the quinoline core requires containment.
Figure 2: Triage protocol for spill management.[1]
First Aid Specifics
-
Eye Contact: Flush for 15 minutes minimum .[4][10] The lipophilic nature means the chemical resists being washed away. Use lukewarm water if possible to aid solubility.
-
Skin Contact: Do not use alcohol to wash skin (it enhances absorption). Use copious soap and water .
Waste Disposal & Deactivation[7]
Classification: Hazardous Chemical Waste (Halogenated).
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into a sealed double-bag before being placed in the solid waste drum. This prevents dust migration.[2][4]
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste .
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) as the quinoline ring can be oxidized, potentially releasing
gases. -
Do NOT mix with strong bases if the solution is hot, as hydrolysis of the 4-chloro group can generate heat.
-
References
-
PubChem. (n.d.). Compound Summary: 4-Chloro-2-(trifluoromethyl)quinoline (Analogous Hazard Data). National Library of Medicine. Retrieved January 30, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[6] Registration Dossier: Quinoline Derivatives and Skin Sensitization. Retrieved January 30, 2026, from [Link][1]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved January 30, 2026, from [Link][1]
Sources
- 1. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
